(S)-3-(Methylsulfonyl)pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGFNRUBBVHJT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649886 | |
| Record name | (3S)-3-(Methanesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290328-57-3 | |
| Record name | (3S)-3-(Methylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(Methanesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide for Researchers
CAS Number: 290328-57-3[1]
This technical guide provides an in-depth overview of (S)-3-(Methylsulfonyl)pyrrolidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and its role as a building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a chiral compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position.[2] The presence of the sulfonyl group and the chiral center makes it a valuable intermediate in the synthesis of complex molecules.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | [1][5] |
| Molecular Weight | 149.21 g/mol | [1][5] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point (Predicted) | 326.9 ± 31.0 °C | [1][4][6] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][4][6] |
| pKa (Predicted) | 8.51 ± 0.10 | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Role in Medicinal Chemistry and Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.[8][9] The incorporation of a pyrrolidine moiety can enhance a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Specifically, the pyrrolidine ring can improve aqueous solubility and other physicochemical properties.[10]
This compound serves as a versatile building block in the synthesis of more complex molecules.[3][11] The methylsulfonyl group can act as a hydrogen bond acceptor and influence the polarity and metabolic stability of a potential drug candidate.
While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, the general role of pyrrolidine-containing compounds in drug design is to serve as a scaffold to orient pharmacophoric elements for optimal target binding.
Synthesis and Experimental Protocols
A plausible synthetic route could involve the use of a chiral starting material, such as (R)-3-hydroxypyrrolidine, followed by mesylation of the hydroxyl group and subsequent nucleophilic substitution. A patent for the synthesis of (S)-3-aminopyrrolidine dihydrochloride describes a similar strategy involving mesylation.[12]
Below is a generalized, conceptual workflow for the synthesis of a 3-substituted pyrrolidine from a chiral precursor.
Note: This is a generalized pathway. Actual reaction conditions, reagents, and purification methods would require specific laboratory development and optimization.
Analytical Methods
The characterization of this compound would typically involve a combination of standard analytical techniques to confirm its structure and purity.
Table 3: Potential Analytical Methods for Characterization
| Method | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.[13] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity of the (S)-enantiomer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, such as the sulfonyl and amine groups. |
References
- 1. This compound | 290328-57-3 [m.chemicalbook.com]
- 2. 3-(Methylsulfonyl)pyrrolidine | C5H11NO2S | CID 3419356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
- 6. (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 [amp.chemicalbook.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 11. chemimpex.com [chemimpex.com]
- 12. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 13. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]
(S)-3-(Methylsulfonyl)pyrrolidine molecular weight and formula
This technical guide provides an overview of the chemical properties of (S)-3-(Methylsulfonyl)pyrrolidine, including its molecular weight and formula. Due to the limited availability of specific experimental data in the public domain for this compound, this guide also presents a representative synthetic workflow and a generalized experimental protocol relevant to its chemical class.
Chemical Identity and Properties
This compound is a heterocyclic organic compound. The pyrrolidine ring is a common structural motif in many biologically active molecules and pharmaceuticals.[1][2][3][4] The methylsulfonyl group can influence the compound's polarity and ability to act as a hydrogen bond acceptor, which can be crucial for its interaction with biological targets.
Below is a summary of the key molecular data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C5H11NO2S | [5] |
| Molecular Weight | 149.21 g/mol | [5] |
| CAS Number | 290328-57-3 | [5] |
Representative Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. This compound | 290328-57-3 [m.chemicalbook.com]
Spectroscopic and Synthetic Profile of (S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectroscopic data presented in this document is representative and predicted based on the chemical structure of (S)-3-(Methylsulfonyl)pyrrolidine and known spectroscopic values for analogous compounds. It has not been derived from direct experimental measurement of the specified compound.
Introduction
This compound is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in numerous biologically active molecules, and the methylsulfonyl group can act as a key pharmacophore, influencing properties such as solubility, polarity, and receptor binding. This technical guide provides a comprehensive overview of the predicted spectroscopic data, detailed experimental protocols for its characterization, and a plausible synthetic route.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a, H-5a | 3.20 - 3.40 | m | - |
| H-2b, H-5b | 2.90 - 3.10 | m | - |
| H-3 | 3.50 - 3.70 | m | - |
| H-4a | 2.20 - 2.40 | m | - |
| H-4b | 1.90 - 2.10 | m | - |
| NH | 2.50 - 2.80 | br s | - |
| CH₃ | 2.95 | s | - |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 48.0 |
| C-3 | 60.0 |
| C-4 | 28.0 |
| C-5 | 46.0 |
| CH₃ | 42.0 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| S=O Stretch (Sulfone) | 1300 - 1350 (asymmetric) | Strong |
| S=O Stretch (Sulfone) | 1120 - 1160 (symmetric) | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Sample preparation: Thin film or KBr pellet.
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Major Fragments of this compound
| Fragment | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 150.06 |
| [M-CH₃]⁺ | 135.04 |
| [M-SO₂CH₃]⁺ | 70.07 |
| [C₄H₈N]⁺ | 70.07 |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard ¹H pulse sequence.
-
Set appropriate parameters, including the number of scans (typically 8-16), relaxation delay (1-5 s), and spectral width.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: Follow the same initial setup as for ¹H NMR, but tune and match the probe for the ¹³C frequency.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for liquids/oils):
-
Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (KBr Pellet for solids):
-
Mix a small amount of the solid sample with dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the IR beam path and acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Select the appropriate ionization method (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
-
Synthesis Protocol
A plausible synthetic route to this compound can be envisioned starting from commercially available (S)-3-hydroxypyrrolidine. The synthesis involves protection of the pyrrolidine nitrogen, conversion of the hydroxyl group to a methylthio group, and subsequent oxidation to the sulfone, followed by deprotection.
4.1. Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
-
To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.
4.2. Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the N-Boc protected alcohol in dichloromethane at 0 °C.
-
Add a base (e.g., triethylamine) followed by the slow addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the mesylate.
4.3. Step 3: Nucleophilic Substitution with Sodium Thiomethoxide
-
Dissolve the mesylate in a polar aprotic solvent such as DMF.
-
Add sodium thiomethoxide and heat the reaction mixture (e.g., to 60-80 °C).
-
Monitor the reaction by TLC until completion.
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield (S)-1-Boc-3-(methylthio)pyrrolidine.
4.4. Step 4: Oxidation to the Sulfone
-
Dissolve the sulfide in a suitable solvent such as methanol or a mixture of acetic acid and water.
-
Add an oxidizing agent, such as Oxone® or m-CPBA, in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Work up the reaction by quenching with a reducing agent (if necessary, e.g., sodium thiosulfate for excess oxidant) and extracting the product.
-
Purify the crude product by chromatography to obtain (S)-1-Boc-3-(methylsulfonyl)pyrrolidine.
4.5. Step 5: Deprotection of the Pyrrolidine Nitrogen
-
Dissolve the N-Boc protected sulfone in a suitable solvent like dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base to obtain the free amine, this compound.
Visualization of the Characterization Workflow
Caption: Synthetic and analytical workflow for this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-3-(Methylsulfonyl)pyrrolidine
This technical guide provides a detailed analysis of the ¹H NMR spectrum of (S)-3-(Methylsulfonyl)pyrrolidine. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with respect to its proton environments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. This data is based on established principles of nuclear magnetic resonance spectroscopy and computational prediction tools. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2a, H-2b | 3.20 - 3.40 | m | - |
| H-3 | 3.50 - 3.70 | m | - |
| H-4a, H-4b | 2.10 - 2.30 | m | - |
| H-5a, H-5b | 3.00 - 3.20 | m | - |
| -SO₂CH₃ | 2.95 | s | - |
| -NH | Broad singlet | - | - |
Disclaimer: The data presented in this table is predicted and should be used for reference purposes only. For definitive structural elucidation, experimental verification is required.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule such as this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), depending on the sample's solubility. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm. Modern NMR instruments can often reference the spectrum to the residual solvent peak, making the addition of an internal standard unnecessary.
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): A typical range for ¹H NMR is -2 to 12 ppm.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
3. Data Acquisition and Processing:
-
Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines and good resolution. Automated shimming routines are available on modern spectrometers.
-
Tuning and Matching: Tune and match the probe to the correct frequency to ensure efficient transfer of the radiofrequency pulse.
-
Acquisition: Acquire the Free Induction Decay (FID) data using the specified parameters.
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum (e.g., to the residual solvent peak or TMS).
-
Structural and Spectral Correlation
The following diagram illustrates the chemical structure of this compound with its non-equivalent protons labeled. This visualization provides a logical relationship between the molecular structure and the expected signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labels.
(S)-3-(Methylsulfonyl)pyrrolidine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth overview of the physical, chemical, and pharmacological properties of (S)-3-(Methylsulfonyl)pyrrolidine, a key chiral building block in modern drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data, outlines detailed experimental protocols, and visualizes relevant chemical and biological pathways to support ongoing research and development efforts.
Core Physical and Chemical Properties
This compound is a chiral heterocyclic compound valued in medicinal chemistry for its unique structural characteristics. The presence of a sulfonyl group imparts polarity and the capacity for strong hydrogen bonding interactions, while the pyrrolidine ring offers a versatile, non-planar scaffold that can enhance binding affinity and improve pharmacokinetic profiles of drug candidates.
Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Source(s) |
| CAS Number | 290328-57-3 | 1407997-84-5 | [1] |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₂ClNO₂S | [1] |
| Molecular Weight | 149.21 g/mol | 185.67 g/mol | [1] |
| Appearance | Colorless to yellow liquid | White to light yellow powder | |
| Boiling Point | 326.9 ± 31.0 °C (Predicted) | Not Available | |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | Not Available | |
| pKa | 8.51 ± 0.10 (Predicted) | Not Available |
Synthesis and Purification Protocols
The stereoselective synthesis of this compound is crucial for its application in chiral drug development. The most common strategies involve the modification of chiral precursors like (S)-3-hydroxypyrrolidine or derivatives of L-proline.[2][3]
Experimental Protocol: Synthesis via Mesylation of (S)-3-Hydroxypyrrolidine
This protocol describes a common method for synthesizing the target compound, starting from the commercially available (S)-3-hydroxypyrrolidine. The key step is the mesylation of the hydroxyl group. A related, more detailed synthesis of an analogue involves the reaction of (R)-3-hydroxypyrrolidine hydrochloride with methanesulfonyl chloride in the presence of an organic base like triethylamine.[4]
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-hydroxypyrrolidine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution dropwise while maintaining the temperature at 0 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) to the stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude this compound can be purified to a high degree using standard flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
-
Chromatography column and accessories
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the compound from the column using the selected solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Protocols
Characterization and purity assessment are critical steps. Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are standard analytical techniques employed.
NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the synthesized compound. Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.[5][6]
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
For the hydrochloride salt, characteristic peaks can be observed in the ¹H NMR spectrum.[1] The racemic mixture also has available spectral data for comparison.[7]
Chiral HPLC
To determine the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. This technique separates the (S) and (R) enantiomers.[8]
General Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as a Chiralcel OD-H or Chiralpak AD column.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. For basic compounds like pyrrolidines, a small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is often added to improve peak shape.[8][9]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210-254 nm) to monitor the elution.
Chemical Reactivity and Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10][11] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced target binding and selectivity.[12]
The methylsulfonyl group in this compound is generally stable and acts as a potent hydrogen bond acceptor. This feature, combined with the hydrogen bond donor capability of the secondary amine in the pyrrolidine ring, makes this scaffold highly valuable for creating molecules that can effectively interact with biological targets like enzymes and receptors.
The primary application of this compound is as a chiral intermediate in the synthesis of complex, biologically active molecules. For instance, a closely related analogue, 3-(S)-thiomethyl pyrrolidine, was instrumental in the development of potent and selective inhibitors of the ERK1/2 kinase, a key target in oncology.[13] This highlights the potential of the 3-substituted pyrrolidine scaffold in modulating critical signaling pathways.
Role in Modulating Signaling Pathways: The MAPK/ERK Pathway Example
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through mutations in RAS or BRAF, is a hallmark of many cancers. The ERK1/2 kinases are central components of this pathway.
Inhibitors containing the 3-substituted pyrrolidine scaffold have been designed to be ATP-competitive, binding to the active site of ERK and preventing its phosphorylation of downstream substrates.[13] This action blocks the signal transduction cascade, leading to reduced cell proliferation and tumor growth.
Conclusion
This compound is a high-value chiral building block with significant potential in the development of novel therapeutics. Its well-defined stereochemistry, combined with the desirable physicochemical properties conferred by the methylsulfonyl group and the pyrrolidine ring, makes it an attractive scaffold for medicinal chemists. This guide provides foundational data and methodologies to facilitate its effective use in research and drug discovery programs.
References
- 1. This compound hydrochloride(1407997-84-5) 1H NMR spectrum [chemicalbook.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. rsc.org [rsc.org]
- 7. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-(Methylsulfonyl)pyrrolidine safety and handling precautions
An In-depth Technical Guide to the Safe Handling and Use of (S)-3-(Methylsulfonyl)pyrrolidine
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a chemical intermediate. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in water |
| CAS Number | 340526-93-0 |
Hazard Identification and GHS Classification
It is crucial to be aware of the potential hazards associated with this compound to ensure appropriate safety measures are in place.
| GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
GHS Pictogram:
Experimental Protocols for Safe Handling
Adherence to strict protocols is essential when working with this compound to minimize exposure and risk.
Personal Protective Equipment (PPE) Protocol
-
Eye Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US).
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Skin and Body Protection: Wear a lab coat, and ensure that skin is not exposed.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if a risk assessment indicates that engineering controls are insufficient.
Laboratory Handling Protocol
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes and to prevent inhalation of dust.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.
Storage Protocol
-
Container: Keep the container tightly closed.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place away from incompatible materials.
Emergency Procedures Workflow
In the event of an emergency, a clear and logical workflow is critical to ensure a rapid and effective response.
Caption: Workflow for emergency procedures following exposure.
Spillage and Disposal Logical Relationship
Proper management of spills and waste is a critical component of laboratory safety.
Caption: Logical steps for managing spills and disposal.
Toxicological and Ecological Information
Toxicological Data
Limited toxicological data is available. The primary hazards are irritation to the skin, eyes, and respiratory system.
| Endpoint | Result |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
| Specific Target Organ Toxicity - Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Ecological Data
No ecological data is available for this compound. It is important to prevent its release into the environment.
Stability and Reactivity
| Parameter | Description |
| Reactivity | No data available |
| Chemical Stability | Stable under recommended storage conditions |
| Possibility of Hazardous Reactions | No data available |
| Conditions to Avoid | Incompatible materials |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), sulfur oxides |
Safeguarding the Integrity of (S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the recommended storage conditions and stability testing protocols for (S)-3-(Methylsulfonyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical factors influencing the compound's stability and provides detailed methodologies for ensuring its integrity throughout the research and development lifecycle.
Recommended Storage Conditions
This compound is a hygroscopic and potentially light-sensitive compound. To maintain its chemical purity and prevent degradation, the following storage conditions are recommended. These recommendations are based on the chemical properties of the pyrrolidine and methylsulfonyl functional groups and general best practices for similar compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[2] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protected from Light (Amber Vial)[1] | To prevent photodegradation. |
| Container | Tightly Sealed | To prevent ingress of moisture and atmospheric gases. |
| Handling | In a Dry, Well-Ventilated Area | To minimize exposure to humidity during handling. |
Stability and Degradation Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and potentially photolysis. The pyrrolidine ring and the methylsulfonyl group are the key reactive centers.
Potential Degradation Pathways
Based on the chemistry of related structures, the following degradation pathways are plausible:
-
Hydrolysis: The sulfonamide-like linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the methylsulfonyl group from the pyrrolidine ring.
-
Oxidation: The nitrogen atom in the pyrrolidine ring is a potential site for oxidation.
-
Ring Opening: Under certain conditions, the pyrrolidine ring itself could undergo cleavage.
To elucidate the specific degradation pathways and determine the intrinsic stability of this compound, a forced degradation study is essential.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program should be implemented according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2] This involves both long-term and accelerated stability studies, as well as forced degradation studies.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.[3]
Table 2: Protocol for Forced Degradation Studies of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Store at 60°C for 48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Store at 60°C for 48 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. |
| Thermal Degradation | Store 10 mg of the solid compound in a controlled oven at 80°C for 72 hours. |
| Photodegradation | Expose 10 mg of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for analyzing samples from stability studies.[4] This method must be able to separate the intact this compound from all potential degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Workflow for Determining Storage Conditions
The following diagram illustrates the logical workflow for establishing the appropriate storage conditions for a chemical compound like this compound.
References
The Emergence of (S)-3-(Methylsulfonyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in numerous biologically active compounds.[1][2][3][4] This technical guide focuses on a specific, promising scaffold: novel (S)-3-(Methylsulfonyl)pyrrolidine derivatives. The introduction of the methylsulfonyl group at the C-3 position of the pyrrolidine ring offers a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, making it an attractive moiety for designing targeted therapies. This document provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols relevant to the discovery and development of these novel derivatives, with a particular focus on their potential as kinase inhibitors.
Synthesis of the this compound Scaffold
The synthesis of the core this compound scaffold can be achieved through a multi-step process, often starting from readily available chiral precursors like (R)-3-hydroxypyrrolidine. A plausible synthetic route involves the protection of the pyrrolidine nitrogen, followed by sulfonation of the hydroxyl group and subsequent nucleophilic substitution.
A key intermediate in the synthesis is the N-Boc protected version, (S)-N-Boc-3-(methylsulfonyl)pyrrolidine. The synthesis of related sulfonyl pyrrolidine derivatives has been reported in the literature, providing a basis for the proposed synthetic workflow.[5] A Chinese patent describes a method for synthesizing (S)-3-aminopyrrolidine dihydrochloride that utilizes methanesulfonyl chloride, a crucial reagent for introducing the methylsulfonyl group.[6]
The general synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow for this compound derivatives.
Biological Activity and Potential Applications
While specific data for a broad range of novel this compound derivatives is emerging, the closely related (S)-3-thiomethyl pyrrolidine analogs have shown significant promise as potent and selective ERK kinase inhibitors.[7] The methylsulfonyl group, being an oxidized form of the thiomethyl group, is expected to modulate the pharmacokinetic and pharmacodynamic properties of the parent compounds. Sulfonylated pyrrolidines have also been investigated as matrix metalloproteinase (MMP) inhibitors.[5] Given the prevalence of the pyrrolidine scaffold in kinase inhibitors, it is hypothesized that this compound derivatives will be effective modulators of various kinase signaling pathways.[8][9][10][11]
Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolidine scaffold is a common feature in many approved kinase inhibitors.[11] The methylsulfonyl group can act as a hydrogen bond acceptor, potentially interacting with key residues in the ATP-binding pocket of kinases. The development of novel sulfonamide derivatives has shown promise in targeting kinases like PI3K and mTOR.[12]
The table below summarizes representative data for closely related sulfonyl and thiomethyl pyrrolidine derivatives to illustrate the potential potency of the target scaffold.
| Compound Class | Target Kinase/Enzyme | IC50 (nM) | Reference |
| (S)-3-Thiomethyl Pyrrolidine Analog | ERK1 | 1.5 | [7] |
| (S)-3-Thiomethyl Pyrrolidine Analog | ERK2 | 0.3 | [7] |
| Sulfonyl Pyrrolidine Derivative | MMP-2 | 120 | [5] |
| Sulfonyl Pyrrolidine Derivative | MMP-9 | >10000 | [5] |
| Sulfonamide Methoxypyridine | PI3Kα | 0.22 | [12] |
| Sulfonamide Methoxypyridine | mTOR | 23 | [12] |
Signaling Pathways
Given the potential of this compound derivatives as kinase inhibitors, a likely mechanism of action involves the modulation of key cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: Generalized kinase inhibition signaling pathway.
Experimental Protocols
General Synthesis of N-Boc-(S)-3-(methylsulfonyl)pyrrolidine
This protocol is a representative procedure based on established methods for the synthesis of related compounds.
Step 1: Boc-protection of (R)-3-hydroxypyrrolidine To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is then added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.
Step 2: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine.
Step 3: Nucleophilic substitution with sodium thiomethoxide To a solution of N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in DMF is added sodium thiomethoxide (1.5 eq). The reaction mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford N-Boc-(S)-3-(methylthio)pyrrolidine.
Step 4: Oxidation to the methylsulfonyl derivative To a solution of N-Boc-(S)-3-(methylthio)pyrrolidine (1.0 eq) in DCM at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then washed with saturated NaHCO₃ solution and brine. The organic layer is dried, filtered, and concentrated to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.
-
Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, and the test compounds.
-
Procedure :
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).
-
The signal is measured using a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. The synthetic accessibility of this core, coupled with the favorable physicochemical properties imparted by the methylsulfonyl group, provides a strong foundation for the development of new drug candidates. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the potential of this exciting class of compounds. Further investigation into the structure-activity relationships and the specific biological targets of novel this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of (S)-3-(Methylsulfonyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an attractive building block for creating novel therapeutics.[3] A particularly interesting derivative is (S)-3-(methylsulfonyl)pyrrolidine, a chiral molecule that combines the desirable features of the pyrrolidine ring with the unique electronic and hydrogen-bonding capabilities of the methylsulfonyl group.[4][5] This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, including its synthesis, potential biological targets, and the structure-activity relationships of its derivatives. While no marketed drugs currently contain this specific moiety, its structural analogs have shown significant promise, highlighting its potential as a valuable scaffold in drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available chiral precursor such as (R)-3-hydroxypyrrolidine. A plausible synthetic route is outlined below, adapted from methodologies for related pyrrolidine derivatives.[6][7]
Proposed Synthetic Pathway
A potential synthetic pathway for this compound is depicted below. This strategy involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with a methylthio source, and subsequent oxidation to the sulfone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-(R)-3-hydroxypyrrolidine.
Step 2: Mesylation of the Hydroxyl Group The N-Boc protected pyrrolidine (1.0 eq) is dissolved in DCM, and the solution is cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[6] The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine.
Step 3: Nucleophilic Substitution with Sodium Thiomethoxide The mesylated intermediate (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium thiomethoxide (1.5 eq) is added, and the reaction mixture is heated to 80 °C for 6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product, N-Boc-(S)-3-(methylthio)pyrrolidine, is purified by column chromatography.
Step 4: Oxidation to the Sulfone The sulfide (1.0 eq) is dissolved in DCM and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched with aqueous sodium thiosulfate and washed with saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.
Step 5: N-Deprotection The N-Boc protected sulfone is dissolved in DCM, and trifluoroacetic acid (TFA) (5.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM. The organic layers are dried and concentrated to afford this compound.
Biological Targets and Medicinal Chemistry Applications
While no specific drugs feature the this compound moiety, the broader class of sulfonyl- and sulfonamide-containing pyrrolidine derivatives has been explored for a variety of therapeutic targets.
Matrix Metalloproteinase (MMP) Inhibitors
A series of sulfonyl pyrrolidine derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis.[8] Certain compounds from this class exhibited potent and selective inhibition of MMP-2.[8]
Experimental Protocol: MMP-2 Inhibition Assay [9]
-
Recombinant human MMP-2 is pre-incubated with the test compound at various concentrations for 30 minutes at 37°C in assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate.
-
The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Sulfonamide derivatives of pyrrolidine have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes.[10] Some of these derivatives have shown potent inhibitory activity with IC50 values in the nanomolar range.[10]
Experimental Protocol: DPP-IV Inhibition Assay [10][11]
-
Human recombinant DPP-IV is incubated with the test compound at various concentrations in an assay buffer for 15 minutes at room temperature.
-
The reaction is initiated by adding the substrate, Gly-Pro-p-nitroanilide.
-
The absorbance at 405 nm is measured at regular intervals using a microplate reader.
-
The rate of p-nitroaniline formation is calculated, and the IC50 values are determined from the dose-response curves.
Extracellular Signal-Regulated Kinase (ERK) Inhibitors
A structurally related compound, a 3-(S)-thiomethyl pyrrolidine analog, was identified as a potent inhibitor of ERK1/2, kinases involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[8][12] This analog demonstrated significantly improved pharmacokinetic properties compared to its predecessor.[8]
Caption: Inhibition of the MAPK/ERK pathway by a related pyrrolidine analog.
Quantitative Data and Structure-Activity Relationships (SAR)
The following tables summarize the biological activity of various sulfonyl and sulfonamide pyrrolidine derivatives, providing insights into the structure-activity relationships of this class of compounds. It is important to note that this data is for related compounds and not for derivatives of this compound itself.
Table 1: MMP-2 Inhibitory Activity of Sulfonyl Pyrrolidine Derivatives [8]
| Compound | R Group | IC50 (µM) for MMP-2 |
| 4c | 4-Chlorophenyl | 0.08 |
| 4j | 2-Naphthyl | 0.09 |
| 5a | Phenyl | 0.06 |
| 5b | 4-Methylphenyl | 0.07 |
| LY52 (Control) | - | 0.11 |
Data extracted from a study on sulfonyl pyrrolidine derivatives as MMP-2 inhibitors.[8] The results indicate that aromatic substituents on the sulfonyl group are favorable for potent MMP-2 inhibition.
Table 2: DPP-IV Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives [10]
| Compound | R Group | IC50 (nM) for DPP-IV |
| 9a | 3,4-Dichlorophenyl | 41.17 |
| 9b | 4-Chlorophenyl | 52.31 |
| 9c | 4-Fluorophenyl | 68.92 |
| Vildagliptin (Control) | - | 50.00 |
Data from a study on sulfonamide derivatives of pyrrolidine as anti-diabetic agents.[10] The data suggests that electron-withdrawing groups on the phenyl ring of the sulfonamide contribute to higher potency.
Table 3: Pharmacokinetic Parameters of a 3-(S)-thiomethyl Pyrrolidine ERK Inhibitor Analog [8]
| Compound | Rat AUC (µM·h) at 10 mg/kg | Oral Bioavailability (F%) |
| Analog 28 | 26 | 70 |
| Predecessor (Compound 5) | 0 | 0 |
Pharmacokinetic data for a structurally related ERK inhibitor.[8] This highlights the potential of substitutions at the 3-position of the pyrrolidine ring to significantly improve pharmacokinetic profiles.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. While no drugs containing this specific moiety have reached the market, the significant biological activities observed for structurally related sulfonyl and sulfonamide pyrrolidine derivatives against key therapeutic targets such as MMPs, DPP-IV, and ERK kinases underscore its potential. The synthetic accessibility of this chiral building block, coupled with the favorable physicochemical properties imparted by the methylsulfonyl group, makes it a compelling candidate for inclusion in future drug discovery programs. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential across various disease areas. The data and protocols presented in this guide offer a solid foundation for researchers to embark on such investigations.
References
- 1. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. rsc.org [rsc.org]
- 12. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[1][2] The unique three-dimensional architecture of the pyrrolidine ring, coupled with the presence of stereogenic centers, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4][5] This inherent structural diversity has enabled the development of pyrrolidine-containing compounds with a broad spectrum of biological activities, targeting numerous diseases.[1][6] This technical guide provides a comprehensive overview of the role of pyrrolidine scaffolds in drug discovery, detailing their synthesis, biological applications, and the experimental methodologies used in their evaluation.
Diverse Biological Activities of Pyrrolidine-Containing Compounds
The versatility of the pyrrolidine scaffold is evident in its application across a wide range of therapeutic areas. Pyrrolidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][2]
Anticancer Activity
The pyrrolidine moiety is a key structural feature in numerous potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes and the disruption of signaling pathways involved in cancer cell proliferation and survival. A notable class of pyrrolidine-based anticancer compounds is the spirooxindole-pyrrolidines, which have demonstrated significant cytotoxicity against various cancer cell lines.[5][6][7]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Spirooxindole-pyrrolidines | A549 (Lung) | 1.2 - 9.4 |
| HepG-2 (Liver) | <10 | |
| SKOV-3 (Ovarian) | - | |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.50 - 10.40 |
| PPC-1 (Prostate) | 3.63 - 19.77 | |
| MDA-MB-231 (Breast) | 5.10 | |
| Panc-1 (Pancreatic) | 5.77 | |
| 1,2,3-Triazole and tetrazole-pyrrolidines | HeLa (Cervical) | 0.32 - 1.80 |
| MCF-7 (Breast) | - | |
| HCT-116 (Colon) | - | |
| HepG2 (Liver) | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data compiled from multiple sources.[5][8][9]
Antimicrobial Activity
The pyrrolidine scaffold is also a critical component of many antibacterial and antifungal agents. These compounds often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The structural modifications of the pyrrolidine ring have led to the development of agents with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10]
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) |
| Pyrrolidine-2,3-diones | S. aureus (MSSA) | 8 - 16 |
| S. aureus (MRSA) | 8 - 16 | |
| Piperidine/Pyrrolidine-substituted halobenzenes | S. aureus | 32 - 128 |
| B. subtilis | - | |
| Y. enterocolitica | - | |
| E. coli | - | |
| K. pneumoniae | - | |
| C. albicans | 32 - 64 | |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates | A. baumannii | 31.25 |
| M. tuberculosis H37Rv | 0.98 - 1.96 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data compiled from multiple sources.[1][10][11]
Antiviral Activity
Pyrrolidine derivatives have shown significant promise as antiviral agents, particularly as inhibitors of influenza neuraminidase. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, making it an attractive target for antiviral drug development. Several synthesized pyrrolidine derivatives have exhibited potent inhibitory activity against influenza A neuraminidase, with some compounds showing potency comparable to the approved drug Oseltamivir.[2][4]
| Compound Class | Virus/Enzyme | IC50 (µM) |
| Trisubstituted Pyrrolidines | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 |
| Tetrasubstituted Pyrrolidines | Influenza A Neuraminidase | 0.2 |
| Influenza B Neuraminidase | 8 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.[2][4]
Other Therapeutic Applications
The therapeutic potential of the pyrrolidine scaffold extends beyond the aforementioned areas. Pyrrolidine-based compounds have been investigated as:
-
α-Glucosidase Inhibitors: For the management of type 2 diabetes, these compounds inhibit the enzyme responsible for breaking down complex carbohydrates into glucose.[3]
-
CXCR4 Antagonists: These agents block the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry into cells.[12][13]
-
Anticonvulsants: Certain pyrrolidine derivatives have shown efficacy in controlling seizures.
-
Anti-inflammatory Agents: By targeting various inflammatory pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-based compounds.
Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
This protocol describes a general method for the synthesis of spiro[pyrrolidine-3,3'-oxindole] compounds via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin or substituted isatins
-
Sarcosine or other secondary amino acids
-
Chalcones or other dipolarophiles
-
Methanol or other suitable solvent
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
A mixture of isatin (1 mmol), sarcosine (1 mmol), and the desired chalcone (1 mmol) is taken in a round-bottom flask.
-
Methanol (10 mL) is added to the flask.
-
The reaction mixture is refluxed for 2-4 hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
The purified product is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (pyrrolidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (pyrrolidine derivative)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways, experimental workflows, and logical relationships in drug discovery.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile framework in the field of drug discovery. Its unique structural features provide a robust platform for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities exhibited by pyrrolidine-containing compounds, from anticancer to antimicrobial and antiviral effects, highlight the immense potential of this scaffold in addressing unmet medical needs. Future research will undoubtedly continue to explore the vast chemical space around the pyrrolidine nucleus, leading to the discovery of new and improved therapeutic agents.
References
- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Methylsulfonyl)pyrrolidine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final drug products.[1] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on a practical and efficient synthetic route starting from the commercially available chiral precursor, (S)-3-hydroxypyrrolidine. The protocols outlined below are designed to be reproducible and scalable for applications in drug discovery and development.
Synthetic Strategy Overview
The primary strategy for the synthesis of this compound involves a three-step sequence starting from (S)-3-hydroxypyrrolidine:
-
N-Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.
-
Mesylation: The hydroxyl group is converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride. This step proceeds with retention of configuration at the chiral center.
-
Sulfonylation and Deprotection: The mesylate is displaced by a methylsulfonyl group, followed by the removal of the N-Boc protecting group to yield the final product.
An alternative pathway involves the synthesis of (S)-3-(methylthio)pyrrolidine followed by oxidation. However, the direct introduction of the methylsulfonyl group is often more efficient.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol describes the N-protection of (S)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM).
-
To the solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Protocol 2: Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol details the mesylation of the hydroxyl group of the N-Boc protected (S)-3-hydroxypyrrolidine.
Materials:
-
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.[2]
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[2]
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its completion by TLC.[2]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound Hydrochloride
This protocol describes the displacement of the mesylate group and subsequent deprotection of the Boc group to yield the final product as a hydrochloride salt.
Materials:
-
(S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Sodium methanesulfinate (CH₃SO₂Na)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl) in dioxane or diethyl ether
-
Diethyl ether
Procedure:
-
Dissolve (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq.) in DMF or DMSO.
-
Add sodium methanesulfinate (1.5 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain crude (S)-tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of HCl in dioxane or diethyl ether (excess) and stir at room temperature for 2-4 hours.
-
The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | (S)-3-Hydroxypyrrolidine | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | (Boc)₂O | DCM | 90-98 | >95 |
| 2 | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | MsCl, TEA | DCM | 85-95 | >90 |
| 3 | (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | This compound HCl | CH₃SO₂Na; HCl | DMF; Dioxane | 70-85 | >98 |
Mandatory Visualizations
Synthetic Pathway for this compound
Caption: Overall synthetic scheme for this compound.
Experimental Workflow for Mesylation
Caption: Step-by-step workflow for the mesylation reaction.
References
Application Notes and Protocols for Stereoselective Synthesis of Pyrrolidine Derivatives
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine.[1] The stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity, making stereoselective synthesis a paramount objective for researchers in drug discovery and development. These application notes provide an overview of key modern strategies for the stereoselective synthesis of functionalized pyrrolidines, complete with comparative data and detailed experimental protocols for selected methods. The primary strategies can be broadly categorized into two groups: functionalization of existing chiral pyrrolidine rings (e.g., from proline) and the stereoselective cyclization of acyclic precursors.[2][3][4]
Method 1: Organocatalytic Asymmetric Michael Addition
Application Note:
Organocatalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the use of potentially toxic and expensive metals.[5][6] Diarylprolinol silyl ethers, a class of catalysts derived from the natural amino acid proline, are highly effective in promoting enantioselective conjugate additions to α,β-unsaturated aldehydes.[7] This approach, often a key step in a cascade reaction, allows for the creation of highly functionalized pyrrolidines from simple acyclic starting materials. The reaction proceeds through the formation of a transient enamine intermediate with the catalyst, which then attacks the Michael acceptor in a highly face-selective manner. Subsequent intramolecular cyclization and reduction afford the desired polysubstituted pyrrolidine. This method is valued for its operational simplicity and high stereocontrol.[8]
Logical Workflow for Organocatalytic Synthesis
Caption: Workflow for organocatalytic synthesis of chiral pyrrolidines.
Quantitative Data Summary:
The following table summarizes representative results for the organocatalytic conjugate addition followed by cyclization to form polysubstituted pyrrolidines.
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 95 | >95:5 | 99 |
| 2 | Butanal | (E)-1-Nitroprop-1-ene | 85 | >95:5 | 97 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 91 | >95:5 | >99 |
| 4 | Propanal | 2-(2-Nitrovinyl)furan | 90 | >95:5 | 98 |
(Data adapted from representative organocatalytic Michael addition literature.)
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrolidine Derivative [8]
-
Michael Addition: To a solution of the β-nitroacrolein dimethyl acetal (0.25 mmol) in anhydrous CH2Cl2 (1.0 mL) at room temperature, the corresponding aldehyde (0.5 mmol) is added.
-
The mixture is cooled to 0 °C, and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%, 0.025 mmol) is added.
-
The reaction mixture is stirred at 0 °C and monitored by TLC until completion (typically 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (Hexane/EtOAc) to yield the highly functionalized nitroaldehyde Michael adduct.
-
Reductive Cyclization: The purified Michael adduct (0.2 mmol) is dissolved in a mixture of MeOH (2 mL) and HCl (1M, 2 mL).
-
Zinc dust (10 equivalents, 2.0 mmol) is added portion-wise over 10 minutes at 0 °C.
-
The reaction is warmed to room temperature and stirred vigorously for 6 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo.
-
The residue is basified with saturated NaHCO3 solution and extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude pyrrolidine is purified by flash chromatography to afford the final product.
Method 2: [3+2] Cycloaddition using Chiral Auxiliaries
Application Note:
The [3+2] cycloaddition of azomethine ylides with alkenes is a highly effective and atom-economical method for constructing the pyrrolidine core.[9] When stereocontrol is required, chiral auxiliaries such as N-tert-butanesulfinamide (Ellman's auxiliary) can be employed.[10] The sulfinyl group is attached to the imine component of the azadiene, acting as a powerful stereodirecting group. This allows for the highly diastereoselective synthesis of densely substituted pyrrolidines.[10] The reaction is often catalyzed by silver salts, and the auxiliary can be cleanly removed post-cyclization, providing access to valuable proline derivatives.[10]
Reaction Scheme: Diastereoselective [3+2] Cycloaddition
Caption: Diastereoselective synthesis of pyrrolidines via [3+2] cycloaddition.
Quantitative Data Summary:
The following table summarizes representative results for the silver-catalyzed [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides.
| Entry | Azadiene Substituent (R1) | Iminoester Substituent (R2) | Yield (%) | dr |
| 1 | Ph | Me | 75 | >95:5 |
| 2 | 4-MeO-C6H4 | Et | 81 | >95:5 |
| 3 | 4-Cl-C6H4 | Me | 78 | 90:10 |
| 4 | 2-Furyl | Me | 65 | >95:5 |
(Data adapted from Org. Lett. 2023, 25, 41, 7475–7480)[10]
Experimental Protocol: Synthesis of a Polysubstituted Proline Derivative [10]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the (S)-N-tert-butanesulfinylazadiene (0.1 mmol, 1.0 equiv) and Ag2CO3 (10 mol %, 0.01 mmol).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
In a separate flask, prepare the azomethine ylide precursor by adding the corresponding iminoester (0.12 mmol, 1.2 equiv) to a solution of a non-nucleophilic base (e.g., LDA or LiHMDS) in THF at -78 °C.
-
Slowly add the pre-formed ylide solution to the suspension of the azadiene and catalyst at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with EtOAc (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the diastereomerically pure pyrrolidine adduct.
-
Auxiliary Cleavage: The sulfinyl pyrrolidine (0.05 mmol) is dissolved in MeOH (1 mL), and a 2M solution of HCl in diethyl ether (0.5 mL) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated to yield the hydrochloride salt of the free-amine pyrrolidine.
Method 3: Copper-Promoted Diastereoselective Intramolecular Aminooxygenation
Application Note:
Transition-metal-catalyzed reactions provide powerful pathways for constructing heterocyclic rings. Copper-promoted intramolecular aminooxygenation of alkenes is an effective method for synthesizing disubstituted pyrrolidines with high levels of diastereoselectivity.[11][12] In this reaction, an N-protected aminoalkene undergoes cyclization through the simultaneous formation of a C-N and a C-O bond across the double bond. The stereochemical outcome is highly dependent on the substrate's substitution pattern. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines, often with excellent diastereomeric ratios.[11][12] This method has been successfully applied to the formal synthesis of natural products like (+)-monomorine.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for Cu-promoted aminooxygenation.
Quantitative Data Summary:
The following table summarizes results for the copper-promoted intramolecular aminooxygenation of various α-substituted 4-pentenyl sulfonamides.
| Entry | Substrate α-Substituent | Yield (%) | dr (cis:trans) |
| 1 | Phenyl | 97 | >20:1 |
| 2 | n-Butyl | 85 | >20:1 |
| 3 | Benzyl | 76 | >20:1 |
| 4 | Isopropyl | 91 | >20:1 |
(Data adapted from Org. Lett. 2009, 11, 9, 1915–1918)[12]
Experimental Protocol: Synthesis of a 2,5-cis-Disubstituted Pyrrolidine [11][12]
-
To a screw-capped vial, add the α-substituted N-(4-pentenyl)-p-toluenesulfonamide (0.2 mmol, 1.0 equiv) and copper(II) acetate (0.4 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (2.0 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water (10 mL) and EtOAc (10 mL).
-
Extract the aqueous layer with additional EtOAc (2 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the 2,5-cis-pyrrolidine product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral-substituted pyrrolidines are a cornerstone of modern medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable scaffold for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets. This structural motif is prevalent in a wide array of FDA-approved drugs and biologically active natural products. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these heterocycles is of paramount importance.
These application notes provide a detailed overview of key contemporary strategies for the asymmetric synthesis of substituted pyrrolidines, including catalytic asymmetric [3+2] cycloadditions, biocatalytic approaches, and the utilization of the chiral pool. Detailed experimental protocols for seminal reactions are provided, along with a summary of quantitative data to facilitate methodological comparison.
Key Asymmetric Synthetic Strategies
The asymmetric synthesis of substituted pyrrolidines can be broadly categorized into three highly effective approaches:
-
Catalytic Asymmetric [3+2] Cycloaddition Reactions: This powerful strategy allows for the rapid construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters. Copper(I) and Palladium(0) complexes are among the most successful catalysts for these transformations.
-
Biocatalytic Methods: Leveraging the high selectivity of enzymes, biocatalysis offers an environmentally friendly and highly enantioselective route to chiral pyrrolidines. Directed evolution of enzymes like cytochrome P450 has expanded the scope of this approach to include challenging C-H amination reactions.
-
Chiral Pool Synthesis: This classical approach utilizes readily available, enantiopure starting materials, such as pyroglutamic acid, to construct complex chiral pyrrolidines through a series of diastereoselective transformations.
Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly reliable and widely employed method for the enantioselective synthesis of polysubstituted pyrrolidines. This reaction proceeds with high atom economy and allows for excellent control of regio-, diastereo-, and enantioselectivity.
Data Presentation
| Entry | Dipolarophile | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | N-Phenylmaleimide | (S,R | CH | RT | 95 | >95:5 | 98 |
| 2 | Dimethyl fumarate | (S,R | CH | RT | 92 | >95:5 | 97 |
| 3 | Methyl acrylate | (S,R | Toluene | 0 | 85 | 90:10 | 94 |
| 4 | Acrylonitrile | (S,R | THF | -20 | 88 | 85:15 | 92 |
Experimental Protocol: Synthesis of a 2,3,4-Trisubstituted Pyrrolidine
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)
-
Chiral Phosferrox ligand (e.g., (S,Rₚ)-Ph-Phosferrox) (5.5 mol%)
-
Glycine methyl ester imine (1.0 equiv)
-
N-Phenylmaleimide (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuOTf·0.5C₇H₈ (5 mol%) and the chiral Phosferrox ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Add the glycine methyl ester imine (1.0 equiv) and N-phenylmaleimide (1.2 equiv) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., room temperature).
-
Add triethylamine (1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrolidine.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Signaling Pathway
Caption: Mechanism of Cu(I)-catalyzed asymmetric [3+2] cycloaddition.
Methodology 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane
The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides a powerful and convergent route to chiral 4-methylene-substituted pyrrolidines. This method is particularly valuable for accessing pyrrolidines with an exocyclic double bond, a common structural feature in various natural products and bioactive molecules.
Data Presentation
| Entry | Imine | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Boc-benzaldimine | (S)-CF₃-t-Bu-Phos | Toluene | 40 | 98 | 95 |
| 2 | N-Boc-(4-methoxy)benzaldimine | (S)-CF₃-t-Bu-Phos | Toluene | 40 | 95 | 94 |
| 3 | N-Boc-(4-nitro)benzaldimine | (S)-CF₃-t-Bu-Phos | Toluene | 25 | 99 | 97 |
| 4 | N-Boc-cinnamaldimine | (S)-CF₃-t-Bu-Phos | Toluene | 40 | 92 | 91 |
Experimental Protocol: Synthesis of a 4-Methylene-Substituted Pyrrolidine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Chiral phosphoramidite ligand (e.g., (S)-CF₃-t-Bu-Phos) (7.5 mol%)
-
[2-(Acetoxymethyl)allyl]trimethylsilane (TMM precursor) (1.5 equiv)
-
N-Boc-imine (1.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphoramidite ligand (7.5 mol%).
-
Add anhydrous toluene and stir at room temperature for 20 minutes.
-
Add the N-Boc-imine (1.0 equiv) to the catalyst solution.
-
Add the [2-(acetoxymethyl)allyl]trimethylsilane (1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C).
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
After complete consumption of the imine, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure pyrrolidine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathway
Caption: Catalytic cycle of Pd-catalyzed asymmetric [3+2] cycloaddition.
Methodology 3: Biocatalytic Intramolecular C-H Amination using Engineered Cytochrome P411
The direct and selective functionalization of C-H bonds is a significant challenge in organic synthesis. Engineered enzymes, particularly variants of cytochrome P450, have emerged as powerful catalysts for achieving intramolecular C-H amination with high enantioselectivity. This biocatalytic approach offers a green and efficient route to chiral pyrrolidines from readily available azide precursors.
Data Presentation
| Entry | Substrate (Azide) | Enzyme Variant | Yield (%) | er |
| 1 | 5-Azidopentylbenzene | P411-PYS-5149 | 74 | 99:1 |
| 2 | 5-Azido-1-phenylpentan-1-one | P411-PYS-5149 | 65 | 98:2 |
| 3 | 6-Azidohexylbenzene | P411-PYS-5149 | 58 | 95:5 |
| 4 | 5-Azido-2,2-dimethylpentylbenzene | P411-PYS-5149 | 43 | >99:1 |
Experimental Protocol: Enzymatic Synthesis of a Chiral Pyrrolidine
Materials:
-
E. coli cells expressing the engineered cytochrome P411 variant (e.g., P411-PYS-5149)
-
M9-N buffer (pH 8.2)
-
Glucose
-
Substrate (organic azide)
-
Sodium dithionite (for anaerobic conditions)
-
Anaerobic chamber or glovebox
Procedure:
-
Enzyme Expression and Cell Preparation:
-
Express the P411 enzyme variant in E. coli following standard molecular biology protocols.
-
Harvest the cells by centrifugation and resuspend them in M9-N buffer to a desired optical density (e.g., OD₆₀₀ = 40).
-
-
Biocatalytic Reaction:
-
In an anaerobic chamber, add the resuspended E. coli cells to a reaction vessel.
-
Add glucose to the cell suspension.
-
Add the organic azide substrate (e.g., dissolved in a minimal amount of a co-solvent like DMSO).
-
Initiate the reaction by adding a freshly prepared solution of sodium dithionite.
-
Seal the reaction vessel and incubate at room temperature with gentle shaking for a specified time (e.g., 16 hours).
-
-
Product Extraction and Analysis:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Determine the yield by ¹H NMR with an internal standard and the enantiomeric ratio (er) by chiral HPLC or GC.
-
Signaling Pathway
Caption: Proposed catalytic cycle for cytochrome P411-mediated C-H amination.
Methodology 4: Synthesis from the Chiral Pool - Pyroglutamic Acid
(S)-Pyroglutamic acid is an inexpensive and readily available chiral building block that serves as a versatile starting material for the synthesis of a wide variety of substituted pyrrolidines. The inherent stereocenter at C5 allows for the diastereoselective introduction of substituents at other positions of the pyrrolidine ring.
Data Presentation
| Entry | Electrophile | Activating Group | Diastereoselectivity (cis:trans) |
| 1 | Mesitylene | N-Boc | >95:5 |
| 2 | Mesitylene | N-Bz | 10:90 |
| 3 | Indole | N-Boc | 90:10 |
| 4 | Furan | N-Cbz | 85:15 |
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine from Pyroglutamic Acid
Materials:
-
(S)-Pyroglutamic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium borohydride (NaBH₄)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Nucleophile (e.g., Mesitylene)
-
Anhydrous solvents (e.g., THF, CH₂Cl₂)
Procedure:
-
N-Protection of Pyroglutamic Acid:
-
Dissolve (S)-pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., NaOH) and Boc₂O.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-pyroglutamic acid.
-
-
Reduction to the Hemiaminal:
-
Dissolve the N-Boc-pyroglutamic acid in anhydrous THF.
-
Cool the solution to 0 °C and add NaBH₄ portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction carefully with water and extract the product.
-
-
Diastereoselective Addition of Nucleophile:
-
Dissolve the resulting hemiaminal in anhydrous CH₂Cl₂.
-
Add the nucleophile (e.g., mesitylene, 2-3 equivalents).
-
Cool the mixture to -78 °C.
-
Add the Lewis acid (e.g., BF₃·OEt₂) dropwise.
-
Stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the desired 2,5-disubstituted pyrrolidine.
-
Signaling Pathway
Caption: Synthetic pathway from pyroglutamic acid to substituted pyrrolidines.
Conclusion
The asymmetric synthesis of substituted pyrrolidines is a vibrant and continually evolving field of research. The methodologies presented herein represent some of the most powerful and versatile strategies available to researchers. The choice of a particular method will depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. Catalytic asymmetric methods offer high efficiency and atom economy, while biocatalytic approaches provide unparalleled enantioselectivity and environmentally benign conditions. The use of the chiral pool remains a robust and cost-effective strategy for the synthesis of specific targets. These detailed application notes and protocols are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel pyrrolidine-containing therapeutics.
Application Notes and Protocols: (S)-3-(Methylsulfonyl)pyrrolidine as a Versatile Building Block for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable feature in modern drug design for enhancing target specificity and improving physicochemical properties.[3] Among the various substituted pyrrolidines, (S)-3-(Methylsulfonyl)pyrrolidine stands out as a valuable chiral building block. The electron-withdrawing sulfonyl group can influence the molecule's polarity, solubility, and interactions with biological targets, while the chiral center at the 3-position allows for stereospecific interactions.
This document provides an overview of the applications of this compound in the synthesis of Active Pharmaceutical Ingredients (APIs), with a focus on its utility in generating compounds with potential therapeutic activities. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.
Synthesis of the Building Block
A plausible synthetic route to this compound involves the use of (S)-3-aminopyrrolidine as a precursor. The amino group can be readily sulfonylated using methanesulfonyl chloride in the presence of a suitable base. A related synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone starts with the sulfonylation of 3-aminopyrrolidine with methylsulfonyl chloride.[4]
Proposed Synthetic Workflow for this compound:
References
- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of (S)-3-(Methylsulfonyl)pyrrolidine in the Design of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its role as a versatile building block in a multitude of clinically successful drugs.[1] Its stereochemical complexity and conformational flexibility allow for precise interactions with biological targets.[2] In the realm of kinase inhibitor design, pyrrolidine moieties are frequently incorporated to engage with specific regions of the kinase ATP-binding site, often leading to enhanced potency and selectivity.[3]
The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring, specifically in the (S)-configuration, offers several potential advantages for kinase inhibitor development. The sulfonyl group can act as a hydrogen bond acceptor and can improve aqueous solubility, a critical physicochemical property for drug candidates. Furthermore, the defined stereochemistry of the (S)-3-(methylsulfonyl)pyrrolidine moiety can provide a precise vector for interaction within the kinase active site, potentially leading to improved selectivity and reduced off-target effects.
While the this compound moiety is a commercially available building block for chemical synthesis, its direct incorporation into publicly disclosed, advanced-stage novel kinase inhibitors with comprehensive biological data is not yet widely documented.[4] This document, therefore, provides a forward-looking perspective on its application, using a representative example of a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor to illustrate its potential. BTK is a key kinase in B-cell receptor signaling and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[5]
Design Rationale for Incorporating this compound into a BTK Inhibitor
The design of a novel BTK inhibitor incorporating the this compound scaffold is predicated on establishing key interactions within the BTK active site. The core of the inhibitor can be based on a known hinge-binding motif, such as a pyrazolo[3,4-d]pyrimidine. The this compound can be appended to this core to occupy the solvent-exposed region of the ATP binding pocket.
The rationale for this design includes:
-
Hinge Binding: The pyrazolo[3,4-d]pyrimidine core is designed to form hydrogen bonds with the hinge region of the BTK enzyme, a common feature of many kinase inhibitors.
-
Solvent-Front Interaction: The this compound moiety extends into the solvent-front region. The sulfonyl group can form hydrogen bonds with water or nearby amino acid residues, potentially improving both potency and solubility.
-
Stereochemically Defined Vector: The rigid, chiral nature of the substituted pyrrolidine ring provides a defined orientation for the methylsulfonyl group, which can be optimized to avoid steric clashes and maximize favorable interactions.
Representative Kinase Inhibitor Profile
For the purpose of these application notes, we will consider a hypothetical BTK inhibitor, "BTK-SMP-1," which incorporates the this compound scaffold. The projected biological activity of this compound is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of BTK-SMP-1
| Kinase Target | IC50 (nM) |
| BTK | 2.1 |
| TEC | 15.8 |
| ITK | 25.3 |
| EGFR | >1000 |
| JAK1 | >1000 |
| JAK2 | >1000 |
| JAK3 | >1000 |
IC50 values are hypothetical and for illustrative purposes.
Table 2: Cellular Activity of BTK-SMP-1
| Cell Line | Assay Type | IC50 (nM) |
| Ramos | B-cell proliferation | 12.5 |
| TMD8 | B-cell proliferation | 18.2 |
| PBMC | BTK autophosphorylation (pY223) | 8.9 |
IC50 values are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of a BTK Inhibitor with an this compound Moiety
This protocol outlines a plausible synthetic route for a hypothetical BTK inhibitor containing the this compound scaffold attached to a pyrazolo[3,4-d]pyrimidine core.
Workflow for the Synthesis of BTK-SMP-1
Caption: A generalized workflow for the synthesis of a BTK inhibitor.
Materials:
-
4-chloro-1H-pyrazolo[3,4-d]pyrimidine (or a suitably substituted analog)
-
This compound hydrochloride
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or a preparative HPLC system
Procedure:
-
To a solution of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core (1.0 eq) in DMF, add this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its identity and purity.
Protocol 2: In Vitro BTK Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of a test compound against BTK.
Workflow for Kinase Inhibition Assay
References
- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of Δ(1)-pyrroline sulfonamides via a chiral aldehyde mediated cascade reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 290328-57-3 [m.chemicalbook.com]
- 5. drugs.com [drugs.com]
Application Note: A Detailed Protocol for the Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine from trans-4-hydroxy-L-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine scaffolds are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. (S)-3-(Methylsulfonyl)pyrrolidine, in particular, serves as a valuable building block in medicinal chemistry, leveraging the desirable physicochemical properties of the sulfonyl group. This application note provides a detailed, multi-step protocol for the stereoselective synthesis of this compound hydrochloride starting from the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline. The described pathway involves protection of the native functional groups, activation of the hydroxyl moiety via mesylation, nucleophilic substitution with a methylthiolate source, oxidation to the target sulfone, and final deprotection.
Overall Synthetic Workflow
The synthesis is a five-step process designed to maintain the stereochemical integrity at the C2 position while inverting the stereocenter at the C4 position to achieve the desired (S) configuration at the C3 position of the final product (note: the numbering changes after decarboxylation). The key transformations include protection, mesylation, substitution (with inversion of configuration), oxidation, and deprotection.
Figure 1. Overall synthetic workflow for the preparation of this compound HCl.
Quantitative Data Summary
The following table outlines the key parameters for each step in the synthesis. Yields are representative of typical values for these types of transformations and may vary based on experimental conditions and scale.
| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Protection | SOCl₂, MeOH, Boc₂O, NaHCO₃ | MeOH, THF/H₂O | 0 to 25 | 20 | ~85-95 |
| 2 | Mesylation | Methanesulfonyl chloride (MsCl), Et₃N | Dichloromethane (DCM) | 0 to 25 | 2 | ~90-98 |
| 3 | Substitution | Sodium thiomethoxide (NaSMe) | N,N-Dimethylformamide (DMF) | 25 | 12 | ~75-85 |
| 4 | Oxidation & Decarboxylation | Oxone® or m-CPBA | MeOH / H₂O | 25 | 6 | ~80-90 |
| 5 | Deprotection | 4M HCl in Dioxane | Dioxane | 25 | 2 | >95 |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as thionyl chloride, methanesulfonyl chloride, and strong acids are corrosive and toxic; handle with extreme care.
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester
This two-part step protects both the carboxylic acid and the amine functional groups of the starting material to prevent unwanted side reactions.
Part A: Esterification
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours until the reaction is complete (monitored by TLC).[1]
-
Remove the solvent under reduced pressure to yield crude trans-4-hydroxy-L-proline methyl ester hydrochloride as a solid. This crude product is typically used directly in the next step without further purification.
Part B: N-Boc Protection
-
Dissolve the crude methyl ester from Part A in a 1:1 mixture of tetrahydrofuran (THF) and water (approx. 0.3 M).[1]
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
-
Stir vigorously at room temperature for 16-20 hours.[1]
-
After the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline methyl ester, typically as a viscous oil.
Step 2: Synthesis of N-Boc-(2S,4R)-4-(methylsulfonyloxy)-pyrrolidine-2-carboxylate
This step activates the hydroxyl group by converting it into a good leaving group (mesylate) for the subsequent nucleophilic substitution.
-
Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.[2][3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylated product, which is often used in the next step without further purification.
Step 3: Synthesis of N-Boc-(2S,4S)-4-(methylthio)-pyrrolidine-2-carboxylate
This is the key stereoinverting step, where the mesylate is displaced by a thiomethoxide nucleophile via an Sₙ2 reaction.
-
Dissolve the mesylated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.25 M) under a nitrogen atmosphere.
-
Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract three times with ethyl acetate.
-
Combine the organic layers, wash extensively with water (to remove DMF) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure thioether product.
Step 4: Synthesis of N-Boc-(S)-3-(methylsulfonyl)pyrrolidine
This step involves the oxidation of the sulfide to the corresponding sulfone. Under the reaction conditions, decarboxylation may also occur. A more direct approach from a similar precursor involves simultaneous oxidation and decarboxylation.
-
Dissolve the thioether intermediate (1.0 eq) in a 3:1 mixture of methanol and water (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected sulfone. The product may be purified by chromatography if necessary.
Step 5: Synthesis of this compound Hydrochloride
The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound as its hydrochloride salt.
-
Dissolve the N-Boc protected sulfone (1.0 eq) in a minimal amount of anhydrous dioxane or ethyl acetate.
-
Add a 4 M solution of HCl in dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours, during which a precipitate may form.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to collect the this compound hydrochloride salt as a white or off-white solid.
-
Dry the product under vacuum.
References
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Application of (S)-3-(Methylsulfonyl)pyrrolidine in Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the incorporation of the (S)-3-(methylsulfonyl)pyrrolidine moiety into fluoroquinolone antibiotics. While direct experimental data for fluoroquinolones containing this specific substituent is not extensively available in published literature, this note extrapolates from the well-established structure-activity relationships (SAR) of fluoroquinolones, particularly concerning modifications at the C-7 position. The protocols provided are standard methodologies used in the discovery and development of novel fluoroquinolone candidates.
Introduction
Fluoroquinolones are a critical class of broad-spectrum antibiotics that exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2][3] The structure of fluoroquinolones offers several positions for chemical modification to improve their antibacterial spectrum, potency, pharmacokinetic properties, and reduce side effects.[4][5][6] The C-7 position is a key site for modification, and the substituent at this position significantly influences the drug's properties.[5][6][7] Pyrrolidine rings are common C-7 substituents that have been shown to enhance activity, particularly against Gram-positive bacteria.[5][6] The introduction of a methylsulfonyl group onto the pyrrolidine ring, as in this compound, is a rational design strategy to potentially enhance potency and modulate physicochemical properties.
Rationale for Use
The incorporation of a sulfonyl group can increase the polarity and hydrogen bonding capacity of the C-7 substituent. This may lead to:
-
Enhanced Target Enzyme Binding: The sulfonyl group could form additional interactions with the DNA gyrase or topoisomerase IV enzyme-DNA complex, leading to increased inhibitory activity.
-
Improved Pharmacokinetics: The polarity of the sulfonyl group can influence water solubility, which may affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]
-
Modulation of Antibacterial Spectrum: Changes in the electronic and steric properties of the C-7 side chain can alter the spectrum of activity against different bacterial species.
-
Reduced Side Effects: Modifications at the C-7 position have been shown to influence the potential for certain side effects associated with fluoroquinolones.[5][6]
Hypothetical Structure-Activity Relationship
The diagram below illustrates the general structure-activity relationship of fluoroquinolones and the expected impact of the this compound moiety at the C-7 position.
Caption: Structure-Activity Relationship of Fluoroquinolones.
Quantitative Data
The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for fluoroquinolones with C-7 pyrrolidine derivatives against a panel of common bacterial pathogens. These values are representative and serve as a benchmark for evaluating new analogs. Data for a hypothetical fluoroquinolone with this compound is projected based on known SAR trends.
| Compound | Organism | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus (MSSA) | 0.13 |
| Staphylococcus aureus (MRSA) | >100 | |
| Streptococcus pneumoniae | 1.0 | |
| Escherichia coli | 0.008 | |
| Pseudomonas aeruginosa | 0.25 | |
| Fluoroquinolone with C-7 Aminopyrrolidine | Staphylococcus aureus (MSSA) | 0.03 |
| Staphylococcus aureus (MRSA) | 8.0 | |
| Streptococcus pneumoniae | 0.125 | |
| Escherichia coli | 0.015 | |
| Pseudomonas aeruginosa | 0.5 | |
| Hypothetical Fluoroquinolone with this compound | Staphylococcus aureus (MSSA) | 0.015 - 0.06 |
| Staphylococcus aureus (MRSA) | 4.0 - 16.0 | |
| Streptococcus pneumoniae | 0.06 - 0.25 | |
| Escherichia coli | 0.015 - 0.03 | |
| Pseudomonas aeruginosa | 0.5 - 2.0 |
Note: The MIC values for the hypothetical compound are estimated based on structure-activity relationships and are for illustrative purposes only.
The table below outlines key pharmacokinetic parameters often evaluated for new fluoroquinolone candidates.
| Parameter | Description | Typical Range for Oral Fluoroquinolones |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 50 - 98%[10] |
| Maximum Plasma Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | Varies with dose |
| Time to Cmax (Tmax) | The time at which Cmax is observed. | 1 - 3 hours |
| Elimination Half-life (t1/2) | The time required for the plasma concentration of the drug to decrease by half. | 3 - 12 hours[11] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | >1.5 L/kg[10] |
| Protein Binding | The extent to which a drug binds to plasma proteins. | 10 - 40% |
| Renal Clearance | The volume of plasma from which the drug is completely removed per unit of time by the kidneys. | Varies |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a novel fluoroquinolone incorporating this compound.
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction to couple the this compound moiety to a fluoroquinolone core.
Caption: General Synthetic Workflow.
Materials:
-
Fluoroquinolone core with a suitable leaving group (e.g., fluorine or chlorine) at the C-7 position.
-
This compound hydrochloride.[12]
-
Anhydrous solvent (e.g., DMSO, acetonitrile).
-
Base (e.g., potassium carbonate, triethylamine).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system, HPLC).
Procedure:
-
To a solution of the fluoroquinolone core (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Add this compound hydrochloride (1.2-1.5 eq) to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized fluoroquinolone analog.
Caption: MIC Determination Workflow.
Materials:
-
Synthesized fluoroquinolone analog.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth.
Conclusion
The incorporation of this compound at the C-7 position of the fluoroquinolone scaffold represents a promising strategy for the development of new antibacterial agents. While specific data is limited, the established structure-activity relationships of fluoroquinolones suggest that such modifications could lead to compounds with enhanced potency, a broader spectrum of activity, and favorable pharmacokinetic properties. The provided protocols offer a standardized approach for the synthesis and in vitro evaluation of these novel analogs, enabling researchers to systematically explore their potential as next-generation antibiotics.
References
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Pharmacokinetics of the newer fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. crescentchemical.com [crescentchemical.com]
Application Notes and Protocols: N-Boc Protection of (S)-3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-tert-butyloxycarbonyl (N-Boc) protection of (S)-3-(Methylsulfonyl)pyrrolidine, a key step in the synthesis of various pharmaceutical intermediates. The protocol is based on well-established methods for the N-Boc protection of pyrrolidines and other secondary amines.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The protection of the secondary amine with a Boc group is often a crucial step to allow for selective functionalization at other positions of the molecule or to modulate its physicochemical properties. The Boc group is widely used due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. This protocol describes a standard and efficient method using di-tert-butyl dicarbonate (Boc)₂O.
Data Presentation
The following table summarizes typical quantitative data for the N-Boc protection of pyrrolidine derivatives. The values are based on established procedures for analogous substrates and serve as a benchmark for the expected outcome of the described protocol.
| Parameter | Typical Value | Notes |
| Starting Material | This compound | - |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 equivalents |
| Base | Triethylamine (Et₃N) or NaHCO₃ | 1.2 - 1.5 equivalents (for Et₃N) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions recommended |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is common to control exothermicity |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS |
| Typical Yield | >90% | Yields are generally high for this type of transformation[1] |
| Purity | >95% | Often high, may require chromatographic purification |
Experimental Workflow
The following diagram illustrates the workflow for the N-Boc protection of this compound.
References
Application Notes and Protocols for the Analytical Characterization of (S)-3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (S)-3-(Methylsulfonyl)pyrrolidine, a key chiral intermediate in pharmaceutical synthesis. The following sections detail experimental protocols for structural elucidation, purity determination, and enantiomeric excess assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Quantitative Data Summary: ¹H and ¹³C NMR
The expected chemical shifts for this compound hydrochloride are summarized below. Note that the free base may exhibit slightly different chemical shifts.
| ¹H NMR (Proton) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrrolidine CH | 3.50 - 3.70 | Multiplet | 1H | H-3 |
| Pyrrolidine CH₂ | 3.20 - 3.40 | Multiplet | 4H | H-2, H-5 |
| Methyl SO₂ | 2.95 | Singlet | 3H | CH₃ |
| Pyrrolidine CH₂ | 2.20 - 2.40 | Multiplet | 2H | H-4 |
| ¹³C NMR (Carbon) | Chemical Shift (ppm) | Assignment |
| Pyrrolidine CH | ~60 | C-3 |
| Pyrrolidine CH₂ | ~50 | C-2, C-5 |
| Methyl SO₂ | ~40 | CH₃ |
| Pyrrolidine CH₂ | ~30 | C-4 |
Note: Predicted values are based on typical ranges for similar structures and data for the hydrochloride salt. Actual shifts may vary depending on the solvent and concentration.
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
For quantitative NMR (qNMR), also accurately weigh a suitable amount of a certified internal standard.
-
Dissolve the sample (and internal standard, if applicable) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second (for qNMR, a longer delay of 5 times the longest T₁ is required).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
For qNMR, calculate the purity of the sample based on the integral ratio of a known analyte signal to a known internal standard signal.
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound. This involves separating the (S)- and (R)-enantiomers on a chiral stationary phase.
Quantitative Data Summary: Chiral HPLC
A well-developed chiral HPLC method should provide the following data for validation:
| Parameter | Acceptance Criteria | Example Value |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1% of nominal concentration |
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general strategy for developing a chiral HPLC method for the separation of (S)- and (R)-3-(Methylsulfonyl)pyrrolidine.
Materials and Equipment:
-
This compound and racemic 3-(Methylsulfonyl)pyrrolidine
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Additives (e.g., diethylamine, trifluoroacetic acid)
-
Chiral HPLC columns (e.g., polysaccharide-based like Chiralcel® OD-H, Chiralpak® AD-H; or macrocyclic glycopeptide-based like Chirobiotic™ V)
-
HPLC system with UV or MS detector
Procedure:
-
Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based column (e.g., Chiralpak® AD-H).
-
Screen different mobile phase systems:
-
Normal Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). Add a small amount of diethylamine (0.1%) for this basic analyte to improve peak shape.
-
Polar Organic Mode: Acetonitrile/Methanol (e.g., 50:50 v/v).
-
Reversed Phase: Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate).
-
-
Inject the racemic mixture to observe separation.
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by varying the ratio of the strong and weak solvents.
-
Adjust the flow rate to improve resolution and analysis time.
-
Evaluate the effect of column temperature on the separation.
-
Fine-tune the additive concentration to optimize peak shape and retention.
-
-
Method Validation:
-
Once a suitable method is developed, perform a validation study to assess its linearity, accuracy, precision, specificity, and limit of quantitation according to ICH guidelines.
-
-
Enantiomeric Excess Calculation:
-
Inject the this compound sample.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
-
-
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound, which can aid in its identification, particularly in complex matrices.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Expected Value |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 |
| [M+H]⁺ (Protonated Molecule) | m/z 150.06 |
| Key Fragment Ion [M+H - SO₂]⁺ | m/z 86.09 |
Experimental Protocol: Mass Spectrometry Analysis
This protocol describes the general procedure for obtaining a mass spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in positive ion mode.
-
Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., 50-300).
-
Perform a product ion scan (MS/MS) on the protonated molecular ion ([M+H]⁺, m/z 150.06) to observe the fragmentation pattern.
-
-
Data Analysis:
References
Copper-Catalyzed Intramolecular Amination: A Detailed Guide to Pyrrolidine Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Consequently, the development of efficient and selective methods for its synthesis is of significant interest. Copper-catalyzed intramolecular amination has emerged as a powerful and versatile strategy for the construction of the pyrrolidine ring system. This approach offers advantages such as the use of an inexpensive and abundant metal catalyst, broad substrate scope, and the ability to control stereochemistry. This document provides detailed application notes and protocols for three prominent copper-catalyzed methodologies for pyrrolidine synthesis: intramolecular C-H amination of N-fluoride amides, intramolecular carboamination of unactivated olefins, and intramolecular aminooxygenation of alkenes.
Methodology 1: Intramolecular C-H Amination of N-Fluoride Amides
This method provides a direct approach to pyrrolidines by activating a C(sp³)–H bond for C–N bond formation. The use of N-fluoride amides as substrates is advantageous due to the favorable reaction pathways facilitated by the copper catalyst.[1]
General Reaction Scheme
Caption: General scheme for Cu(I)-catalyzed intramolecular C-H amination.
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-fluoro-N-(4-phenylbutyl)pivalamide | 5 | Toluene-d8 | 90 | 1.5 | 99 (NMR) | [1] |
| 2 | N-fluoro-N-(4-phenylbutyl)benzamide | 5 | Toluene-d8 | 90 | 2 | 95 (NMR) | [1] |
| 3 | N-fluoro-N-(5-phenylpentyl)pivalamide | 5 | Toluene-d8 | 90 | 3 | 80 (NMR) | [1] |
Experimental Protocol
Materials:
-
N-fluoride amide substrate (1.0 equiv)
-
Copper(I) precatalyst (e.g., [Tpⁱᴾʳ²Cu(NCMe)]) (5 mol%)[2]
-
Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)[2]
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
Procedure: [2]
-
Under an inert atmosphere, add the N-fluoride amide substrate and the copper(I) precatalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to afford the desired pyrrolidine.
Methodology 2: Intramolecular Carboamination of Unactivated Olefins
This oxidative cyclization provides access to N-functionalized pyrrolidines from γ-alkenyl N-arylsulfonamides. The use of more organic-soluble copper(II) carboxylate salts can enhance the reaction's efficiency.[3] High diastereoselectivity is often observed, with the cis substitution pattern predominating in the synthesis of 2,5-disubstituted pyrrolidines.[3]
General Reaction Scheme
Caption: General scheme for Cu(II)-promoted intramolecular carboamination.
Quantitative Data Summary
| Entry | Substrate | Copper Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Ref. |
| 1 | N-(2-allylphenyl)-4-methylbenzenesulfonamide | Cu(OAc)₂ | Toluene | 170 | 72 | 51 | - | [3] |
| 2 | N-(2-allylphenyl)-4-methylbenzenesulfonamide | Cu(neodecanoate)₂ | Toluene | 170 | 72 | 71 | - | [3] |
| 3 | (R)-N-(1-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | Cu(neodecanoate)₂ | Toluene | 210 (µW) | 3 | 51 | >20:1 | [3] |
| 4 | (R)-N-(1-(4-methoxyphenyl)pent-4-en-1-yl)-4-methylbenzenesulfonamide | Cu(neodecanoate)₂ | Toluene | 210 (µW) | 3 | 31 | >20:1 | [3] |
Experimental Protocol
Materials:
-
γ-Alkenyl N-arylsulfonamide substrate (1.0 equiv)
-
Copper(II) carboxylate (e.g., Cu(neodecanoate)₂) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Sealed tube or microwave reactor
Procedure: [3]
-
To a sealed tube or microwave vial, add the γ-alkenyl N-arylsulfonamide substrate and the copper(II) carboxylate.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature using an oil bath or microwave irradiation (e.g., 170-210 °C).
-
Maintain the temperature for the specified time (e.g., 3-72 h).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine.
Methodology 3: Intramolecular Aminooxygenation of Alkenes
This method allows for the synthesis of disubstituted pyrrolidines with high diastereoselectivity.[4] α-Substituted 4-pentenyl sulfonamides typically yield 2,5-cis-pyrrolidines, while γ-substituted substrates favor the formation of 2,3-trans-pyrrolidine adducts.[4][5]
General Reaction Scheme
Caption: General scheme for Cu(II)-promoted intramolecular aminooxygenation.
Quantitative Data Summary
| Entry | Substrate | Copper Salt | Ligand | Temp (°C) | Yield (%) | Enantiomeric Excess (%) | Ref. |
| 1 | N-(2-allylphenyl)-4-methylbenzenesulfonamide | Cu(OTf)₂ | (S,S)-Ph-Box | 110 | 97 | 91 | [6] |
| 2 | N-(2-allyl-5-methylphenyl)-4-methylbenzenesulfonamide | Cu(OTf)₂ | (S,S)-Ph-Box | 110 | 85 | 90 | [6] |
| 3 | N-(2-allyl-5-methoxyphenyl)-4-methylbenzenesulfonamide | Cu(OTf)₂ | (S,S)-Ph-Box | 110 | 87 | 90 | [6] |
| 4 | N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | Cu(OTf)₂ | (S,S)-Ph-Box | 110 | 57 | 50 | [6] |
Experimental Protocol
Materials:
-
Alkenyl sulfonamide substrate (1.0 equiv)
-
Cu(OTf)₂ (0.2 equiv)[6]
-
Chiral ligand (e.g., (S,S)-Ph-Box) (0.25 equiv)[6]
-
TEMPO (3 equiv)[6]
-
K₂CO₃ (1 equiv)[6]
-
Anhydrous solvent (e.g., PhCF₃)[6]
-
Reaction tube
Procedure: [6]
-
In a reaction tube, combine Cu(OTf)₂ and the chiral ligand.
-
Add the anhydrous solvent and heat the mixture at 50 °C for 2 hours.
-
Add the alkenyl sulfonamide substrate, TEMPO, and K₂CO₃ to the reaction mixture.
-
Seal the tube and heat the reaction at 110 °C for 24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the aminooxygenated pyrrolidine product.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for copper-catalyzed pyrrolidine synthesis.
Catalytic Cycle: Intramolecular C-H Amination of N-Fluoride Amides
Caption: Proposed catalytic cycle for the Cu-catalyzed intramolecular C-H amination of N-fluoride amides.[1][2]
References
- 1. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrrolidines?
A1: The most prevalent methods for pyrrolidine synthesis include:
-
1,3-Dipolar Cycloaddition: This is a highly effective method for constructing the pyrrolidine ring, often with multiple stereocenters in a single step, by reacting an azomethine ylide with a dipolarophile.[1][2]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This strategy involves the reaction of a 1,4-diketone with an amine, followed by reduction to form the pyrrolidine ring.[3]
-
Catalytic Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate substituted pyrroles or cyclic enamines to produce enantiomerically enriched pyrrolidines.[1]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step, offering an efficient route to complex pyrrolidine derivatives.[4]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce a predefined stereocenter.[1][5]
Q2: How does the choice of solvent affect pyrrolidine synthesis?
A2: The solvent can significantly impact reaction outcomes, including yield and stereoselectivity. For instance, in certain multicomponent reactions for the synthesis of 3-pyrrolin-2-ones, ethanol has been shown to provide higher yields in shorter reaction times compared to water, methanol, dichloromethane, or acetonitrile.[6][7][8] The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.
Q3: What is the role of a catalyst in pyrrolidine synthesis, and how can it be optimized?
A3: Catalysts, including Lewis acids, organocatalysts, and transition metals, play a crucial role in many pyrrolidine synthesis methods by accelerating the reaction and controlling stereoselectivity.[1][9] Optimization can involve screening different catalysts, adjusting the catalyst loading, and in the case of metal-catalyzed reactions, varying the metal-to-ligand ratio.[1] For example, in a three-component [3+2] cycloaddition, the choice of a chiral ligand in combination with a silver catalyst can dramatically influence both the diastereomeric ratio and the enantiomeric excess of the product.[1]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Question: I am observing a low yield in my pyrrolidine synthesis. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.
-
Solution: Systematically vary the stoichiometry of your reactants to find the optimal ratio.
-
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials may hinder the reaction.
-
Solution: Consider modifying the substrates, for example, by changing protecting groups to enhance their reactivity.[1]
-
-
Inefficient Work-up and Purification: The desired product may be lost during the extraction or purification steps, especially if it is polar or volatile.
-
Solution: Ensure thorough extraction with a suitable organic solvent. Performing multiple extractions or using a salting-out technique with brine can improve the recovery of polar products from the aqueous layer.[10] Optimize your purification method, such as column chromatography, by carefully selecting the eluent system.
-
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Question: My reaction is producing a mixture of stereoisomers with poor selectivity. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is a common challenge. Here are some key factors to consider:
-
Reaction Temperature: Temperature can influence the energy difference between diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Lowering the temperature often enhances selectivity, though it may require longer reaction times.[1]
-
-
Catalyst and Ligand Choice: The catalyst and any associated chiral ligands are critical for controlling stereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of reactants and transition states.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Presence of Impurities: Water or other impurities can interfere with the catalyst, leading to reduced stereoselectivity.
-
Solution: Ensure all reagents and solvents are pure and dry. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
-
Problem 3: Formation of Side Products
Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?
Answer: The nature of side products depends on the specific reaction. A common issue in 1,3-dipolar cycloadditions is the formation of undesired regioisomers or diastereomers.
-
Solution:
-
Catalyst System: The choice of catalyst and ligand can direct the reaction towards the desired isomer.[2]
-
Substrate Modification: Altering the substituents on either the azomethine ylide or the dipolarophile can influence the facial selectivity of their approach, thus favoring the formation of one stereoisomer.[2]
-
Reaction Conditions: As with improving stereoselectivity, optimizing temperature and solvent can help minimize the formation of unwanted side products.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for optimizing key parameters in pyrrolidine synthesis.
Table 1: Effect of Catalyst and Ligand on a [3+2] Cycloaddition Reaction
| Entry | Catalyst | Ligand | Diastereomeric Ratio (endo:exo) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | AgClO4 | (Sa)-Binap | - | low | - |
| 2 | AgClO4 | (Sa)-Monophos | - | low | - |
| 3 | AgClO4 | (Sa,R,R)-Phosphoramidite | 88:12 | 77 | 94 |
| 4 | AgClO4 | (Sa)-Segphos | - | low | - |
| Data adapted from a study on the enantioselective 1,3-dipolar cycloaddition.[1] |
Table 2: Effect of Solvent on the Synthesis of Substituted 3-Pyrrolin-2-ones
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | H₂O | 80 | 70 |
| 2 | C₂H₅OH | 15 | 89 |
| 3 | H₂O-C₂H₅OH | 60 | 78 |
| 4 | CH₃OH | 35 | 72 |
| 5 | CH₂Cl₂ | 40 | 62 |
| 6 | CH₃CN | 35 | 68 |
| Data from a study on the ultrasound-promoted one-pot multicomponent synthesis.[6][7][8] |
Experimental Protocols
Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[1]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)
-
Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (e.g., NMR, MS).
Protocol 2: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.[3]
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aniline (1.2 eq)
-
[Cp*IrCl₂]₂ (0.5 mol%)
-
Deionized water
-
Formic acid (5.0 eq)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for multicomponent pyrrolidine synthesis.[4]
Caption: Troubleshooting workflow for poor diastereoselectivity.[2]
Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (S)-3-(Methylsulfonyl)pyrrolidine. The following information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic strategy involves a three-step process starting from a suitable chiral precursor, such as L-malic acid or 4-amino-(S)-2-hydroxybutyric acid. The general route involves:
-
Synthesis of N-Boc-(S)-3-hydroxypyrrolidine: The chiral starting material is converted to the N-Boc protected (S)-3-hydroxypyrrolidine intermediate.
-
Mesylation of the hydroxyl group: The hydroxyl group of the intermediate is then sulfonylated using methanesulfonyl chloride (MsCl) to form N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.
-
Deprotection of the N-Boc group: The final step involves the removal of the N-Boc protecting group to yield the target compound, this compound.
Q2: I am observing low yields in the synthesis of N-Boc-(S)-3-hydroxypyrrolidine. What are the potential causes and solutions?
Low yields in the synthesis of the N-Boc protected precursor can stem from several factors depending on the starting material. A patent (CN102249971A) describes a process starting from epichlorohydrin with an overall yield of 85% or above and a purity greater than 95%.[1] Another patent (CN105646321A) highlights a method starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine to obtain the (S)-enantiomer.[2]
Troubleshooting Low Yields in Precursor Synthesis:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with appropriate analytical techniques like TLC or LC-MS.
-
Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. Refer to established protocols and optimize these parameters for your specific setup.
-
Purification losses: During workup and purification, significant product loss can occur. Optimize extraction and chromatography conditions to minimize these losses.
Q3: What are the common side reactions during the mesylation of N-Boc-(S)-3-hydroxypyrrolidine?
The mesylation step, while generally efficient, can be prone to side reactions that reduce yield and purity.
-
Formation of the corresponding chloride: The intermediate mesylate can be displaced by chloride ions, which may be present from the methanesulfonyl chloride reagent or as an impurity.
-
Elimination: Under basic conditions, elimination of the mesylate group can occur to form an alkene (a pyrroline derivative).
-
Di-sulfonylation: While less common for a hydroxyl group, over-sulfonylation at other reactive sites, if present, can be a concern.
To mitigate these side reactions, it is crucial to control the reaction temperature, use a non-nucleophilic base, and ensure the reaction is performed under anhydrous conditions.
Q4: How can I effectively remove the N-Boc protecting group without compromising the final product?
The N-Boc group is typically removed under acidic conditions. However, the choice of acid and reaction conditions is critical to avoid degradation of the desired product.
-
Trifluoroacetic Acid (TFA): A common method involves treating the N-Boc protected compound with a solution of TFA in a solvent like dichloromethane (DCM).[3]
-
Hydrochloric Acid (HCl) in Dioxane: A solution of HCl in dioxane is another effective reagent for Boc deprotection.[3][4]
-
p-Toluenesulfonic acid (p-TsOH): This solid acid can be used for deprotection, sometimes under solvent-free conditions, offering a milder alternative.[5]
Potential side reactions during deprotection include dehydration of the pyrrolidine ring if a hydroxyl group is still present or other acid-catalyzed rearrangements.[4] Careful monitoring and use of the mildest effective conditions are recommended.
Q5: What are the best practices for purifying the final this compound product?
Purification of the final product is critical to achieve the desired purity.
-
Distillation: For the free base, which is often a liquid, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid or can be converted to a salt (e.g., hydrochloride salt), crystallization is an excellent method for achieving high purity.
-
Chromatography: Column chromatography on silica gel can be used, though it may be less practical for large-scale production.
The choice of purification method will depend on the physical state of the product and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low Yield and Purity in the Mesylation Step
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to the mesylate | Incomplete reaction. | Monitor the reaction by TLC or LC-MS until the starting material is consumed. Consider increasing the reaction time or temperature slightly. |
| Low reactivity of the alcohol. | Use a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. | |
| Presence of multiple spots on TLC, including a lower Rf spot | Formation of the corresponding sulfonic acid due to moisture.[6] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a non-polar byproduct | Elimination to form a pyrroline derivative. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficult purification | Residual starting material and byproducts. | Optimize the reaction to achieve full conversion. Use an appropriate purification method such as column chromatography with a suitable eluent system. |
Issue 2: Incomplete N-Boc Deprotection or Product Degradation
| Symptom | Potential Cause | Recommended Solution |
| Incomplete removal of the Boc group | Insufficient acid strength or concentration.[3] | Increase the concentration of the acid or switch to a stronger acid (e.g., from p-TsOH to TFA). |
| Low reaction temperature.[3] | Allow the reaction to warm to room temperature or gently heat if the substrate is stable. | |
| Formation of multiple byproducts | Product instability under strong acidic conditions. | Use milder deprotection conditions (e.g., p-TsOH instead of TFA).[5] Carefully control the reaction time and temperature. |
| Difficulty isolating the free amine | The product is isolated as a salt. | After removing the acid, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent. |
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods for 3-Hydroxypyrrolidine
| Reagent | Solvent | Temperature | Typical Reaction Time | Yield | Purity | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | High | Good to High | [4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 h | High | High | [4] |
| p-Toluenesulfonic Acid (p-TsOH) | 1,2-Dimethoxyethane (DME) | 40 °C | 2 h | High | High | [7] |
Table 2: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine from Different Precursors
| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Epichlorohydrin | Sodium cyanide, Sodium borohydride, Boron trifluoride etherate, Di-tert-butyl dicarbonate | >85% (overall) | >95% | [1] |
| (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | Benzoic acid, DIAD, PPh₃, NaOH | Good | Not specified | [2] |
| 4-amino-(S)-2-hydroxybutyric acid | Protection, Reduction, Cyclization | Not specified | Optically and chemically pure | [8] |
Experimental Protocols
Protocol 1: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc-(S)-3-(methylsulfonyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).[3]
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[4]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
References
- 1. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Troubleshooting stereoselective pyrrolidine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in stereoselective pyrrolidine synthesis?
A1: Common side reactions include the formation of diastereomers and enantiomers, leading to low stereoselectivity. Other issues can be low product yield due to catalyst deactivation, incomplete reactions, or the formation of undesired regioisomers in cycloaddition reactions.[1][2] Epimerization of stereocenters can also occur, particularly under harsh reaction conditions.
Q2: How does the choice of solvent affect the stereoselectivity of the reaction?
A2: The solvent plays a critical role in influencing both diastereoselectivity and enantioselectivity. The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different stereoisomers. For example, in 1,3-dipolar cycloaddition reactions, a switch from polar protic solvents (e.g., methanol) to bulkier alcohols (e.g., isopropanol) can significantly improve the diastereomeric ratio.[1] Non-polar solvents may favor the formation of one regioisomer over another by differentially stabilizing the transition states.[2]
Q3: What is the role of the catalyst in achieving high stereoselectivity?
A3: The catalyst is fundamental in controlling the stereochemical outcome. In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.[1] For instance, in organocatalysis, chiral molecules like L-proline and its derivatives are used to induce high enantioselectivity in reactions such as aldol and Michael additions, which can be key steps in pyrrolidine synthesis.[3] In metal-catalyzed reactions, the choice of the chiral ligand and the metal salt, as well as their ratio, can dramatically influence the enantiomeric excess (ee) of the product.[1]
Q4: Can temperature variations impact the stereochemical outcome?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states, although this may lead to longer reaction times.[1] Conversely, some reactions require elevated temperatures or reflux conditions to proceed efficiently.[1] Therefore, temperature optimization is a crucial step in troubleshooting poor stereoselectivity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
Possible Causes:
-
Suboptimal Solvent: The polarity and steric bulk of the solvent can significantly influence the geometry of the transition state.[1]
-
Incorrect Temperature: The energy difference between diastereomeric transition states is temperature-dependent.[1]
-
Inappropriate Catalyst System: The choice of catalyst, including the metal precursor and chiral ligand, is crucial for inducing facial selectivity.[2]
Solutions:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity. Monitor the reaction progress, as the reaction time may increase.
-
Catalyst and Ligand Variation: If using a chiral catalyst, screen different ligands with varying steric and electronic properties. For metal-catalyzed reactions, the choice of metal salt can also be critical.
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
Possible Causes:
-
Ineffective Chiral Catalyst/Ligand: The chosen catalyst or ligand may not be optimal for the specific substrates.
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, this ratio is critical for the formation of the active catalytic species.[1]
-
Presence of Impurities: Water or other impurities can poison the catalyst or interfere with the catalytic cycle, leading to a decrease in enantioselectivity.[1]
-
Suboptimal Catalyst Loading: Both too high and too low catalyst concentrations can be detrimental to enantioselectivity.[1]
Solutions:
-
Screen a Library of Chiral Ligands/Catalysts: Evaluate a diverse set of chiral ligands or organocatalysts to identify the most effective one for the desired transformation.
-
Optimize Metal-to-Ligand Ratio: Systematically vary the ratio of the metal precursor to the chiral ligand to find the optimal conditions.
-
Ensure Anhydrous and Inert Conditions: Use thoroughly dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Vary Catalyst Loading: Investigate the effect of different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) on the enantiomeric excess.
Problem 3: Low or No Product Yield
Possible Causes:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.[1]
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[1]
-
Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.
-
Incomplete Reaction: The reaction may not have reached completion.
Solutions:
-
Purify Starting Materials: Ensure all reagents and solvents are of high purity.
-
Systematic Optimization of Conditions: Methodically vary the reaction temperature, time, and concentration to find the optimal parameters. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.[1]
-
Modify Substrates: Consider altering protecting groups or other functional groups on the substrates to enhance their reactivity.
-
Increase Reaction Time or Temperature: If monitoring indicates an incomplete reaction, extending the reaction time or carefully increasing the temperature may improve the yield.
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of a [3+2] Cycloaddition Reaction
| Entry | Solvent | Diastereomeric Ratio (exo:endo) | Yield (%) |
| 1 | Methanol | 60:40 | 75 |
| 2 | Ethanol | 75:25 | 82 |
| 3 | Isopropanol | 85:15 | 80 |
| 4 | Toluene | 50:50 | 65 |
| 5 | Dichloromethane | 65:35 | 78 |
Data is illustrative and compiled from general trends reported in the literature.[1]
Table 2: Influence of Catalyst Loading on Enantioselectivity
| Entry | Catalyst | Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (S)-Proline | 5 | 85 | 70 |
| 2 | (S)-Proline | 10 | 92 | 75 |
| 3 | (S)-Proline | 20 | 93 | 76 |
| 4 | Cu(I)/(R)-Fesulphos | 1 | 90 | 65 |
| 5 | Cu(I)/(R)-Fesulphos | 5 | 98 | 88 |
Data is illustrative and based on trends observed in organocatalytic and metal-catalyzed reactions.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in an Asymmetric [3+2] Cycloaddition
-
To a series of oven-dried reaction vials under an inert atmosphere, add the imine (1.0 equiv.), the alkene (1.2 equiv.), and the desired solvent (0.1 M concentration).
-
To each vial, add a different chiral ligand (e.g., 5-10 mol%) and the corresponding metal salt (e.g., 5 mol%).
-
Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions and purify the products by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of each product using chiral HPLC or NMR analysis.
Protocol 2: Systematic Optimization of Reaction Temperature
-
Set up multiple identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C).
-
Monitor each reaction for consumption of starting material.
-
Once each reaction is complete, work up the reactions identically.
-
Analyze the crude reaction mixtures by NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.
-
Compare the results to identify the optimal temperature for stereoselectivity and yield.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Proline-catalyzed aldol reaction mechanism.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Pyrrolidine Synthesis
Welcome to the technical support center for asymmetric pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and reaction optimization. Here you will find troubleshooting guides to address common experimental challenges and frequently asked questions (FAQs) to assist in catalyst and methodology selection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the asymmetric synthesis of pyrrolidines. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Enantioselectivity (ee) | 1. Suboptimal Chiral Ligand/Catalyst: The steric and electronic properties of the catalyst are crucial for creating the necessary chiral environment.[1] 2. Incorrect Catalyst to Ligand Ratio: An improper ratio can lead to the formation of less selective catalytic species.[1] 3. High Reaction Temperature: Higher temperatures can overcome the energy difference between the transition states leading to the major and minor enantiomers.[1] 4. Inappropriate Solvent: The solvent can influence the catalyst's conformation and interaction with substrates.[1] 5. Substrate Structure: The steric and electronic nature of the reactants can impact the stereochemical outcome.[1] | 1. Screen a variety of chiral ligands or catalysts (e.g., different proline derivatives, BOX, PyBOX, or other privileged scaffolds).[1] 2. Optimize the metal-to-ligand ratio; a common starting point is 1:1.1 or 1:1.2.[1] 3. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or lower).[1] 4. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, DMSO).[1] 5. If possible, modify the substituents on the starting materials to enhance steric differentiation. |
| Low Yield | 1. Inefficient Catalyst Activity: The chosen catalyst may not be active enough for the specific transformation. 2. Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst.[1] 3. Side Reactions: Competing reaction pathways can consume starting materials.[1] 4. Incomplete Reaction: The reaction may not have reached completion.[1] | 1. Increase the catalyst loading incrementally.[1] 2. Ensure all reagents and solvents are pure and dry. The use of molecular sieves can be beneficial.[1] 3. For reactions like the A³ coupling, consider using co-catalysts or additives to suppress side reactions such as alkyne homocoupling.[1] 4. Monitor the reaction progress using TLC or GC/LC-MS and adjust the reaction time accordingly.[1] |
| Poor Diastereoselectivity (dr) | 1. Weak Catalyst Control: The catalyst system may not effectively control the relative stereochemistry. 2. Substrate Bias: The substrate itself may have a weak facial bias. | 1. The choice of ligand is critical for diastereoselectivity. Screen different ligands as some may favor the syn product while others favor the anti. 2. Modify substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol. |
| Reaction Not Reproducible | 1. Inconsistent Reagent/Catalyst Quality: Variations in the purity and activity of starting materials and catalysts. 2. Sensitivity to Air or Moisture: Some catalytic systems are sensitive to atmospheric conditions. | 1. Use reagents and catalysts from a reliable source and of consistent purity. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Catalyst Deactivation | 1. Product Inhibition: The product may bind to the catalyst and inhibit its activity. 2. Decomposition: The catalyst may be unstable under the reaction conditions. 3. Aggregation: The catalyst may aggregate at higher concentrations, reducing its effective concentration. | 1. Consider using a catalyst that is less susceptible to product inhibition. 2. Evaluate the stability of the catalyst under the reaction conditions (temperature, solvent, etc.). 3. Optimize the catalyst loading to avoid aggregation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for asymmetric pyrrolidine synthesis, with a focus on organocatalytic and metal-catalyzed approaches.
Organocatalysis
Q1: What are the most common organocatalysts for asymmetric pyrrolidine synthesis?
A1: Proline and its derivatives are among the most widely used organocatalysts.[2][3] Key classes include:
-
L-Proline: A simple and effective catalyst for various asymmetric reactions, including aldol, Mannich, and Michael additions.[2][4]
-
Diarylprolinol Silyl Ethers: Highly efficient catalysts, often referred to as Jørgensen-Hayashi catalysts, used for a wide range of transformations.[2][5]
-
Prolinamides: These catalysts, derived from proline, have shown considerable success in transformations like the aldol reaction.[6]
-
Pyrrolidine-based Thioureas: Bifunctional catalysts that can activate both the nucleophile and electrophile.[6]
Q2: How do I choose the right proline-based catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction and substrates. The following table summarizes the performance of different Boc-protected pyrrolidine catalysts in key C-C bond-forming reactions.
| Catalyst | Reaction | Aldehyde | Ketone/Nitroalkene | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide | Aldol | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30[6] |
| Boc-L-Prolinamide | Aldol | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 99[6] |
| (S)-Pyrrolidine-thiourea | Michael | - | Cyclohexanone/trans-β-Nitrostyrene | Toluene | RT | 24 | 98 | 93:7 | 96[6] |
Q3: What is the general mechanism of proline-catalyzed reactions?
A3: Proline catalysis typically proceeds through the formation of key intermediates like enamines or iminium ions. The chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.[4] The catalytic cycle involves the amino acid acting as both a proton donor and acceptor to facilitate the reaction.[7]
Metal-Based Catalysis
Q1: What are the primary metal-catalyzed methods for asymmetric pyrrolidine synthesis?
A1: The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a widely employed and powerful methodology for the enantioselective synthesis of pyrrolidines.[8][9] This approach allows for the construction of the pyrrolidine ring with control over multiple stereocenters in a single step.[10]
Q2: What are the key components of a metal-catalyzed 1,3-dipolar cycloaddition?
A2: The reaction typically involves:
-
Dipolarophile: An electron-deficient alkene.
-
Transition Metal Salt: Copper(I) and Silver(I) are common.
-
Chiral Ligand: Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are frequently used.[1]
-
Base: To facilitate the in situ generation of the azomethine ylide.[8][9]
Q3: My metal-catalyzed cycloaddition is giving low enantioselectivity. What should I investigate?
A3: Low enantioselectivity in these reactions can often be attributed to the chiral ligand. The steric and electronic properties of the ligand are paramount for achieving high facial discrimination of the intermediate.[1] Consider screening different ligands, including those with different chiral backbones and electronic properties. Additionally, ensure the purity of the metal precursor and optimize the metal-to-ligand ratio.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol is adapted for the Michael addition of a ketone to a nitroalkene using a (S)-pyrrolidine-thiourea catalyst.[6]
Materials:
-
Nitroalkene (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
(S)-Pyrrolidine-thiourea catalyst (20 mol%)
-
n-Butyric acid (10 mol%)
-
Anhydrous Toluene
Procedure:
-
To a stirred solution of the (S)-pyrrolidine-thiourea catalyst and n-butyric acid in anhydrous toluene in a reaction vial, add cyclohexanone.
-
Add the nitroalkene to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.
Materials:
-
α-Iminoester (1.0 equiv)
-
Alkene (dipolarophile) (1.2 equiv)
-
Cu(I) salt (e.g., Cu(OTf)₂) (10 mol%)
-
Chiral ligand (e.g., BOX or PyBOX) (11 mol%)
-
Base (e.g., Et₃N) (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the Cu(I) salt and the chiral ligand in the anhydrous solvent. Stir for 30 minutes to form the catalyst complex.
-
Add the α-iminoester and the alkene to the reaction mixture.
-
Add the base dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or below) and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts in catalyst selection for asymmetric pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-3-(Methylsulfonyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-3-(Methylsulfonyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, a polar, non-volatile small molecule, are column chromatography, recrystallization, and distillation under reduced pressure. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. For instance, if synthesized from (S)-3-hydroxypyrrolidine, impurities might include residual starting material or over-oxidized products. If a protecting group strategy is used, byproducts related to the protection and deprotection steps may also be present.
Q3: How can I assess the purity of this compound?
A3: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is effective for determining enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify structural impurities. Mass Spectrometry (MS) confirms the molecular weight, and Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.
Troubleshooting Guides
Column Chromatography
Q1: I am having trouble separating my product from a polar impurity using normal-phase silica gel chromatography. What should I do?
A1: For polar compounds like this compound, a more polar eluent system is often required. If you are using a standard hexane/ethyl acetate system, consider switching to a dichloromethane/methanol gradient.[1] Start with a low percentage of methanol and gradually increase the polarity. Adding a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid, to the mobile phase can sometimes improve peak shape and resolution.
Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?
A2: Streaking can be caused by several factors, including compound overloading, interaction with the stationary phase, or poor solubility in the mobile phase. Try the following:
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Reduce the sample load: Overloading is a common cause of streaking.
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Modify the mobile phase: Adding a small amount of a polar solvent or a modifier like triethylamine can help to reduce interactions with the silica gel.
-
Consider reverse-phase chromatography: If streaking persists on silica, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may provide better results.
Q3: The product is not eluting from the column, even with a high percentage of polar solvent.
A3: This indicates a very strong interaction with the stationary phase.
-
Increase mobile phase polarity further: Consider using a higher concentration of methanol. In some cases, a gradient up to 100% methanol may be necessary.
-
Add a competitive binder: For amine-containing compounds, adding a small percentage of ammonium hydroxide to the mobile phase can help to displace the compound from the silica.
-
Check for decomposition: It is possible the compound is degrading on the silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot appears.[2]
Recrystallization
Q1: My this compound product is an oil and will not crystallize. What can I do?
A1: Oiling out is a common issue, especially with impure compounds.[3]
-
Ensure high purity: First, try to purify the oil by column chromatography to remove impurities that may be inhibiting crystallization.
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Solvent Screening: The choice of solvent is critical. For a polar molecule like this compound, good single solvents to try are isopropanol, ethanol, or acetone. If a single solvent does not work, a two-solvent system is often effective.[4][5] A good starting point is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, like methanol or ethanol) and then slowly add a "poor" solvent (in which it is less soluble, like diethyl ether or hexanes) until the solution becomes cloudy.[5][6] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Induce Crystallization: If the solution does not crystallize on its own, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q2: I am losing a significant amount of my product during recrystallization.
A2: This suggests that your compound has high solubility in the cold solvent.
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Optimize the solvent system: You may need to find a solvent or solvent mixture in which the compound is less soluble at low temperatures.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[6] Excess solvent will keep more of your product dissolved when cooled.
-
Cool slowly and then chill: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals and can improve yield.
Data Presentation
Table 1: Illustrative Column Chromatography Purification Data
| Entry | Stationary Phase | Mobile Phase Gradient | Purity (Pre-column) | Purity (Post-column) | Yield (%) |
| 1 | Silica Gel | 0-10% MeOH in DCM | 85% | 98% | 80 |
| 2 | Silica Gel | 5-15% MeOH in DCM | 85% | >99% | 75 |
| 3 | C18 Silica | 10-50% ACN in H₂O | 85% | 97% | 82 |
Note: This data is illustrative and may not represent actual experimental results.
Table 2: Illustrative Recrystallization Solvent Screening
| Entry | Solvent System (Good/Poor) | Temperature (°C) | Observation | Purity Improvement |
| 1 | Isopropanol | 82 -> 0 | Good dissolution when hot, fine needles on cooling | Significant |
| 2 | Ethanol/Diethyl Ether | 35 -> 0 | Oiled out initially, solidified on standing | Moderate |
| 3 | Acetone/Hexane | 56 -> 0 | Good crystal formation | High |
Note: This data is for illustrative purposes to guide solvent selection.
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% dichloromethane).
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding small increments of the more polar solvent (e.g., methanol) according to a predetermined gradient (e.g., starting with 2% methanol and increasing to 10%).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., isopropanol) to completely dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed. Crystal formation should begin.
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Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
Caption: Troubleshooting common issues encountered during recrystallization.
References
Resolving enantiomeric excess issues in chiral pyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with enantiomeric excess (ee) in chiral pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the enantiomeric excess (ee) of a chiral pyrrolidine sample?
A1: The most common and reliable methods for determining the enantiomeric excess of chiral pyrrolidines are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA).[1][2][3][4] Chiral Gas Chromatography (GC) can also be used, often after derivatization of the pyrrolidine.[3]
Q2: My chiral HPLC is not showing good separation of enantiomers. What can I do?
A2: Poor separation in chiral HPLC can be addressed by:
-
Optimizing the mobile phase: Varying the ratio of solvents (e.g., n-hexane and isopropanol/ethanol) can significantly impact separation.[2] Adding a small amount of an amine (like diethylamine or triethylamine) for basic pyrrolidines or an acid (like trifluoroacetic acid) for acidic compounds can improve peak shape and resolution.[5]
-
Changing the chiral stationary phase (CSP): Different CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD) have different selectivities.[2][5] Screening a few different columns is often a successful strategy.[5]
-
Adjusting the flow rate and temperature: Lowering the flow rate or optimizing the column temperature can enhance resolution.[2][6]
-
Pre-column derivatization: If direct separation is challenging, derivatizing the pyrrolidine enantiomers with a chiral reagent to form diastereomers can allow for separation on a standard achiral HPLC column.[2][3]
Q3: How does NMR spectroscopy work for determining enantiomeric excess?
A3: In an achiral environment, enantiomers are indistinguishable by NMR. However, by adding a chiral solvating agent (CSA), diastereomeric complexes are formed in situ, which have different NMR spectra. This results in the splitting of signals for the enantiomers, allowing for the integration of the peaks to determine their ratio and thus the enantiomeric excess.[1][4][7] Common CSAs for amines include (S)-BINOL derivatives or (18-crown-6)-2,3,11,12-tetracarboxylic acid.[1]
Q4: I am observing low enantiomeric excess in my proline-catalyzed synthesis of a chiral pyrrolidine. What are the likely causes?
A4: Low enantiomeric excess in proline-catalyzed reactions can stem from several factors:
-
Suboptimal reaction conditions: Temperature, solvent, and reactant concentrations all play a crucial role. For instance, lower temperatures often lead to higher enantioselectivity.[6][8] The polarity of the solvent can also significantly influence the stereochemical outcome.[8]
-
Catalyst deactivation: Impurities in the reagents or solvent can deactivate the proline catalyst.[8]
-
Side reactions: Unwanted side reactions can consume reactants and lead to a lower yield of the desired stereoisomer.[9][10]
-
Incorrect catalyst loading: The amount of proline catalyst used can impact the enantioselectivity of the reaction.[8]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (<90% ee)
This is a common issue in asymmetric synthesis. The following table and decision tree can help diagnose and resolve the problem.
Caption: Troubleshooting decision tree for low enantiomeric excess.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Temperature | The energy difference between diastereomeric transition states may be insufficient at the current temperature. | Systematically lower the reaction temperature. | Increased enantioselectivity, though reaction times may be longer.[6][8] |
| Solvent | The solvent may not adequately stabilize the desired transition state or may interfere with the catalyst. | Screen a range of solvents with varying polarity and steric bulk (e.g., from nonpolar like toluene to polar aprotic like DMF). | Significant changes in diastereomeric and enantiomeric ratios.[8] |
| Catalyst/Ligand | The chosen chiral catalyst or ligand may not be optimal for the specific substrates. | Screen a library of chiral ligands or catalysts with different steric and electronic properties. | Identification of a more effective catalyst system leading to higher ee.[8] |
| Reagent Purity | Impurities (e.g., water) can deactivate the catalyst or lead to side reactions. | Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | Improved catalyst performance and reduced side reactions, potentially increasing ee.[8] |
Problem 2: Inaccurate or Unreliable Enantiomeric Excess Measurement
Accurate determination of ee is critical. If you suspect your measurements are incorrect, follow this workflow.
Caption: Workflow for accurate ee determination.
Experimental Protocols
Protocol 1: General Procedure for ee Determination by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. For pyrrolidines, polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are good starting points.[2][5]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of n-hexane and an alcohol (isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture. For basic pyrrolidines, add 0.1% diethylamine or triethylamine to the mobile phase.[2][5]
-
Sample Preparation: Dissolve a small amount of the purified pyrrolidine sample in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C).[2]
-
Inject the sample.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Protocol 2: General Procedure for ee Determination by ¹H NMR with a Chiral Solvating Agent (CSA)
-
Sample Preparation: In an NMR tube, dissolve a known amount of the chiral pyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add an appropriate chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a commercially available CSA) to the NMR tube.[1] The molar ratio of CSA to the analyte may need to be optimized, but a 1:1 ratio is a good starting point.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal of the pyrrolidine that is well-resolved into two separate signals (one for each diastereomeric complex).
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
Stability issues of (S)-3-(Methylsulfonyl)pyrrolidine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-3-(Methylsulfonyl)pyrrolidine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C and protected from light.[1][2] It is a colorless to yellow liquid.[1]
Q2: What is the general stability of this compound?
A2: this compound is a relatively stable compound under neutral conditions. However, its stability can be compromised by exposure to strong acids, strong bases, high temperatures, and oxidizing agents. The pyrrolidine ring is a saturated heterocycle, and the methylsulfonyl group is an electron-withdrawing group that can influence its reactivity.
Q3: Is this compound stable to acidic conditions?
A3: While stable in weakly acidic conditions, prolonged exposure to strong acids may lead to slow degradation. The pKa of the conjugate acid of pyrrolidine is around 11.3, indicating that the ring nitrogen will be protonated under acidic conditions, which can influence subsequent reactions. While specific data on this compound is limited, studies on similar compounds suggest that acid-catalyzed hydrolysis is possible, though generally slower than base-catalyzed hydrolysis.
Q4: How does this compound behave under basic conditions?
A4: Caution is advised when using strong bases with this compound. The protons on the carbon adjacent to the sulfonyl group may be acidic enough to be removed by a strong base, potentially leading to elimination or other side reactions. Literature on the synthesis of related sulfonylated pyrrolidines suggests that the use of excess strong base can lead to the formation of dark-colored byproducts, indicating decomposition.
Q5: What is the thermal stability of this compound?
A5: The predicted boiling point of this compound is 326.9±31.0 °C, suggesting good thermal stability for short periods at lower temperatures.[1] However, prolonged heating at high temperatures may lead to decomposition. Thermal degradation pathways have not been specifically reported but could involve elimination of methanesulfinic acid or ring-opening reactions.
Q6: Is the compound susceptible to oxidation?
A6: While the sulfonyl group is in its highest oxidation state, the pyrrolidine ring can be susceptible to oxidation, particularly at the nitrogen atom or the C-H bonds. Studies on other pyrrolidine derivatives have shown that high oxygen concentrations, especially in the presence of metal ions like iron, can significantly reduce stability.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown/black | Decomposition of the starting material or product. | • Check pH: Avoid using excess strong base. If a base is necessary, consider using a milder, non-nucleophilic base or slow addition at low temperature.• Lower Temperature: Run the reaction at a lower temperature to minimize thermal decomposition.• Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of desired product | Instability of the starting material or product under reaction conditions. | • Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged reaction times that could lead to degradation.• Re-evaluate Reagents: Ensure compatibility of all reagents with the sulfonylpyrrolidine moiety. Avoid strong nucleophiles that could react at the sulfonyl group or the ring.• Solvent Choice: Use an appropriate solvent. Protic solvents might interact with the sulfonyl group, while aprotic solvents are generally a good choice. |
| Formation of multiple unexpected byproducts | Side reactions involving the pyrrolidine ring or the methylsulfonyl group. | • Protecting Groups: If the pyrrolidine nitrogen is reacting, consider using a suitable protecting group (e.g., Boc, Cbz).• Control Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions.• Characterize Byproducts: Isolate and characterize major byproducts to understand the decomposition pathway and optimize conditions to avoid it. |
| Difficulties in purification | Co-elution of impurities with the product. | • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography, ion-exchange chromatography (if the compound is protonated), or preparative HPLC.• Crystallization: Attempt to crystallize the product or a salt form of it to improve purity.• Dervatization: In some cases, derivatizing the product (e.g., forming a salt) can aid in purification. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂S | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Predicted Boiling Point | 326.9 ± 31.0 °C | [1] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [1] |
| Predicted pKa (conjugate acid) | 8.51 ± 0.10 | [1] |
| Recommended Storage | 2-8°C, protect from light | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Stability by LC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection: UV (e.g., at 210 nm) and Mass Spectrometry (ESI+ and ESI- modes).
-
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product and any impurity peaks. The mass spectrometer will help in identifying the molecular weights of potential byproducts.
Protocol 2: General Purification by Column Chromatography
-
Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent System: A common eluent system for pyrrolidine derivatives is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide, ~0.1-1%) can be added to the eluent to prevent peak tailing of the basic pyrrolidine.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Pyrrolidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges encountered during the scale-up synthesis of pyrrolidine derivatives.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the scale-up of pyrrolidine derivative synthesis.
Issue 1: Low Yield
Low or inconsistent yields are a primary concern during scale-up. The following guide provides a structured approach to identifying and resolving the root causes.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and address causes of low yield in scale-up synthesis.
Detailed Steps:
-
Verify Reagent and Solvent Quality: Ensure all starting materials and solvents are of the required purity for large-scale synthesis. Impurities that are negligible at the lab scale can become significant catalysts for side reactions at a larger scale.
-
Confirm Stoichiometry and Addition Rates: Double-check all calculations for reagent quantities. Inconsistent addition rates, especially for highly reactive species, can lead to localized concentration gradients and unwanted side reactions.
-
Analyze Reaction Conditions:
-
Temperature Control: Inadequate heat dissipation in larger reactors can lead to temperature gradients and exotherm runway, promoting byproduct formation.[1][2]
-
Pressure: Ensure consistent pressure, especially for reactions involving gases.
-
Reaction Time: Monitor the reaction progress closely to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or the formation of impurities.
-
-
Evaluate Mixing Efficiency: Inefficient mixing in large reactors can result in localized "hot spots" and concentration gradients, leading to non-uniform reaction conditions and lower yields.[2]
-
Identify Byproducts: Use analytical techniques (e.g., LC-MS, GC-MS, NMR) to identify any significant byproducts. Understanding the nature of these impurities can provide insights into competing reaction pathways.
-
Optimize Purification: Product loss during workup and purification is a common issue in scale-up. Evaluate the efficiency of extraction, crystallization, and chromatography steps.
Issue 2: Exothermic Reactions and Thermal Runaway
Many reactions for forming the pyrrolidine ring are exothermic. Inadequate temperature control at scale can lead to dangerous thermal runaways.
Workflow for Managing Exothermic Reactions
Caption: A workflow for the safe management of exothermic reactions during scale-up.
Preventative Measures and Responses:
-
Reaction Calorimetry: Before scaling up, perform calorimetry studies (e.g., Accelerating Rate Calorimetry - ARC, Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the potential for thermal runaway.
-
Engineering Controls:
-
Reactor Design: Use reactors with a high surface area-to-volume ratio to improve heat transfer.
-
Cooling Systems: Ensure the cooling system has sufficient capacity to handle the heat generated by the reaction.
-
Agitation: Proper agitation is crucial for uniform heat distribution.
-
-
Procedural Controls:
-
Semi-batch or Continuous Flow: Adding a limiting reagent slowly (semi-batch) or using a continuous flow reactor can significantly improve heat management.[3]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated.
-
-
Emergency Procedures: Have a clear and well-practiced emergency shutdown or quenching procedure in place in case of a thermal runaway.
Issue 3: Purification Challenges
Purifying large quantities of pyrrolidine derivatives can be complex due to the presence of closely related impurities and the physical properties of the compounds themselves.
Troubleshooting Guide for Purification by Chromatography
| Symptom | Possible Cause | Recommended Action |
| Poor Separation/Peak Tailing | Inappropriate stationary or mobile phase. | Screen different column chemistries and solvent systems at the analytical scale before scaling up. |
| Column overloading. | Reduce the sample load or use a larger column. | |
| Presence of highly polar or ionic impurities. | Consider a pre-purification step such as an aqueous wash or a short silica plug. | |
| High Backpressure | Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases before use.[4][5] |
| Column frit blockage. | Reverse flush the column at a low flow rate. If the problem persists, replace the frit. | |
| Sample precipitation on the column. | Adjust the sample solvent to be more compatible with the mobile phase. | |
| Product Degradation on Column | Sensitivity of the compound to the stationary phase (e.g., acidic silica). | Use a deactivated stationary phase or consider an alternative purification method like crystallization. |
Frequently Asked Questions (FAQs)
Q1: My reaction works perfectly on a 1g scale, but the yield drops significantly at 100g. What are the most likely reasons?
A1: The most common culprits for a drop in yield during scale-up are related to mass and heat transfer.[2] In a larger reactor, inefficient mixing can lead to localized areas of high reagent concentration or temperature, promoting the formation of byproducts. Heat dissipation is also less efficient in larger vessels, which can cause the overall reaction temperature to rise, favoring decomposition or side reactions. It is crucial to re-optimize parameters like stirring speed, reagent addition rate, and external cooling when scaling up.
Q2: I am observing a new, major byproduct in my large-scale reaction that was not present in the lab-scale synthesis. How do I identify and eliminate it?
A2: First, isolate and characterize the byproduct using spectroscopic methods (NMR, MS, IR). Understanding its structure will provide clues about the side reaction that is occurring. This new pathway may be favored at the higher temperatures or longer reaction times that can occur during scale-up. To eliminate the byproduct, you may need to adjust the reaction conditions, such as lowering the temperature, changing the order of reagent addition, or using a more selective catalyst.
Q3: What are the key considerations for choosing a purification method for a multi-kilogram scale synthesis of a pyrrolidine derivative?
A3: At a large scale, the ideal purification method should be efficient, cost-effective, and scalable.
-
Crystallization: This is often the most desirable method for large-scale purification as it can provide high purity product with relatively simple equipment. Solvent screening and optimization of crystallization conditions (temperature, cooling rate) are critical.
-
Distillation: For volatile and thermally stable pyrrolidine derivatives, distillation can be a very effective purification technique.
-
Chromatography: While highly effective, preparative HPLC can be expensive and time-consuming for multi-kilogram quantities. It is often used as a final polishing step or for high-value products. For less polar compounds, normal-phase chromatography on a larger scale might be a viable option.[4]
Q4: How can I minimize the use of hazardous reagents and solvents when scaling up my pyrrolidine synthesis?
A4: Applying principles of green chemistry is essential for safe and sustainable large-scale synthesis.
-
Catalysis: Whenever possible, use catalytic methods instead of stoichiometric reagents to reduce waste.[6]
-
Solvent Selection: Choose greener solvents with lower toxicity and environmental impact. Consider solvent-free conditions if the reaction allows.
-
Atom Economy: Design synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Multicomponent reactions are particularly advantageous in this regard.[7]
Experimental Protocols
Protocol 1: Multi-gram Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol is a representative example of a scalable [3+2] cycloaddition reaction to form a highly substituted pyrrolidine.
Reaction Scheme:
An illustrative reaction is the cycloaddition of an azomethine ylide (generated in situ from an α-amino acid and an aldehyde) with an electron-deficient alkene.
Materials:
-
N-phenylmaleimide (1.0 eq)
-
Sarcosine (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Toluene (5 mL per gram of N-phenylmaleimide)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-phenylmaleimide and toluene.
-
Begin vigorous stirring and add sarcosine and paraformaldehyde to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrrolidine derivative.
Scale-up Considerations:
-
Heat Transfer: This reaction is exothermic. For larger scales, ensure the reactor's cooling system is adequate to maintain a steady reflux temperature. Consider a slower heating ramp-up.
-
Mixing: Mechanical stirring is essential to ensure proper suspension of the reagents.
-
Purification: Recrystallization is a highly effective and scalable purification method for this type of product.
Data Presentation
Table 1: Effect of Temperature and Reactant Ratio on Pyrrolidine Synthesis from Tetrahydrofuran and Ammonia
| Entry | Temperature (°C) | Molar Ratio (Ammonia:THF) | Conversion of THF (%) | Yield of Pyrrolidine (%) | Byproduct Formation (Butadiene) |
| 1 | 290 | 6:1 | 55.2 | 58.5 | Low |
| 2 | 325 | 6:1 | 71.4 | 71.8 | Moderate |
| 3 | 360 | 6:1 | 65.3 | 60.1 | High |
| 4 | 325 | 2:1 | 60.1 | 62.3 | Moderate |
| 5 | 325 | 20:1 | 75.6 | 78.2 | Moderate |
Data adapted from a study on the synthesis of pyrrolidine, illustrating the trade-offs between temperature, reactant ratios, yield, and byproduct formation.[7]
Table 2: Comparison of Purification of 2-Pyrrolidone by Falling Film Melt Crystallization
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Initial Purity | 99.5% | 99.5% |
| Cooling Rate | 10 °C/h | 6 °C/h |
| Final Crystallization Temp. | 10 °C | 8 °C |
| Final Purity | 99.8% | >99.9% |
| Yield | 65.7% | >73.3% |
This table summarizes the impact of optimizing cooling rate and final temperature on the purity and yield of 2-pyrrolidone purification.[8]
References
- 1. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation in Pyrrolidine Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing catalyst deactivation during pyrrolidine ring formation.
Troubleshooting Guide: Catalyst Performance Issues
This guide addresses common problems encountered during the catalytic synthesis of pyrrolidines, presented in a question-and-answer format.
Problem: Low or No Catalytic Activity
| Potential Cause | Identification | Suggested Solution |
| 1. Catalyst Poisoning | - Gradual or abrupt loss of activity. - Elemental analysis of the spent catalyst may reveal traces of sulfur, phosphorus, or other known poisons.[1] - Inconsistent results when using new batches of reagents or solvents. | - Purify Reactants and Solvents: Ensure all starting materials (e.g., pyrrole precursors, amines) and solvents are of high purity and free from potential catalyst poisons.[1] - Gas Purification: Use a high-purity hydrogen source with an in-line purifier to remove trace contaminants.[1] - Use of Scavengers: If the poison is known, employ specific scavengers to remove it from the reaction mixture. |
| 2. Improper Catalyst Activation | - Inconsistent results between different experimental runs. - Comparison with a known active catalyst batch shows significantly lower performance. | - Strictly Follow Activation Protocol: Adhere to the recommended activation procedure for the specific catalyst (e.g., pre-reduction for palladium catalysts).[1] |
| 3. Product Inhibition/Poisoning | - Reaction rate slows down significantly as product concentration increases. - The pyrrolidine product, being a nitrogen-containing compound, can act as a poison by strongly coordinating to the catalyst's active sites.[2][3] | - Optimize Reaction Conditions: Lowering the reaction temperature or pressure might reduce product adsorption on the catalyst surface. - In-situ Product Removal: If feasible, consider techniques to remove the product from the reaction mixture as it is formed. |
| 4. Incorrect Catalyst Loading | - Low conversion rates despite extended reaction times. | - Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for the specific reaction. |
Problem: Decrease in Selectivity (e.g., Low Enantioselectivity in Asymmetric Synthesis)
| Potential Cause | Identification | Suggested Solution |
| 1. Ligand Degradation | - Decreasing enantiomeric excess (ee) over time or with catalyst reuse. | - Use Stable Ligands: Select chiral ligands that are stable under the reaction conditions. - Optimize Conditions: Avoid harsh conditions (e.g., high temperatures) that could lead to ligand decomposition. |
| 2. Presence of Racemizing Agents | - Inconsistent ee values. - The ee of the isolated product decreases during workup or purification. | - Neutralize Reaction Mixture: Ensure the workup procedure is performed under neutral conditions.[1] - Use High-Purity Reagents: Avoid acidic or basic impurities in solvents and reagents that could cause racemization.[1] |
| 3. Incorrect Catalyst/Ligand Ratio | - Poor and irreproducible ee values. | - Optimize Metal-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand is crucial for forming the active catalytic species and should be carefully optimized.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in pyrrolidine synthesis?
A1: The primary mechanisms of catalyst deactivation in pyrrolidine synthesis, which often involves hydrogenation or reductive amination, are:
-
Poisoning: This occurs when impurities in the feedstock or the nitrogen-containing products/reactants strongly adsorb to the catalyst's active sites, rendering them inactive.[3][4]
-
Coking or Fouling: The deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface can block active sites and pores.
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, leading to a decrease in the active surface area.[5]
-
Leaching: The dissolution of the active metal from the support into the reaction medium can lead to an irreversible loss of catalyst activity.[1]
Q2: Can the pyrrolidine product itself deactivate the catalyst?
A2: Yes, this is a common issue. Pyrrolidines and other nitrogen-containing compounds can act as catalyst poisons.[2][3] The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal active sites, thereby inhibiting the adsorption of reactants and deactivating the catalyst.
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A combination of analytical techniques can help identify the root cause of deactivation:
-
Elemental Analysis (e.g., ICP-MS, XRF): To detect the presence of poisons like sulfur or heavy metals on the catalyst surface.[1]
-
Spectroscopy (e.g., XPS, IR): To identify changes in the chemical state of the active metal and to detect adsorbed species.
-
Thermal Analysis (e.g., TGA, TPO): To quantify the amount of coke or other deposits on the catalyst.
-
Microscopy (e.g., TEM, SEM): To observe changes in the catalyst's morphology, such as sintering of metal particles.
Q4: What are some general strategies to prevent catalyst deactivation?
A4: To minimize catalyst deactivation, consider the following:
-
High-Purity Materials: Use reactants, solvents, and gases of the highest possible purity to avoid introducing poisons.[1]
-
Optimized Reaction Conditions: Operate at the mildest temperature and pressure that still provide a reasonable reaction rate to minimize sintering and side reactions that lead to coking.
-
Proper Catalyst Selection: Choose a catalyst and support that are known to be robust for the specific reaction type and conditions. For instance, in some cases, a rhodium catalyst might show different stability compared to a ruthenium catalyst.[2]
-
Additives/Promoters: In some cases, the addition of a co-catalyst or promoter can enhance stability. Conversely, controlled addition of a "poison" can sometimes improve selectivity.[6]
Q5: Is it possible to regenerate a deactivated catalyst used in pyrrolidine synthesis?
A5: Regeneration is sometimes possible, depending on the deactivation mechanism:
-
For Coking/Fouling: The catalyst can often be regenerated by washing with a suitable solvent to remove adsorbed species, followed by calcination (controlled burning) in air or diluted oxygen to remove carbon deposits.[1]
-
For Reversible Poisoning: If the poison is weakly adsorbed, washing the catalyst with a solvent may restore some activity.[1]
-
For Sintering and Leaching: These mechanisms are generally considered irreversible.[1]
Data Presentation
Table 1: Common Catalysts in Pyrrolidine Synthesis and Their Deactivation Susceptibilities
| Catalyst | Typical Application | Common Deactivation Mechanisms | Notes |
| Palladium on Carbon (Pd/C) | Reductive amination, Hydrogenation of pyrrole precursors | Poisoning (especially by nitrogen and sulfur compounds), Leaching | Widely used, but can be sensitive to product inhibition.[4] |
| Ruthenium-based (e.g., Ru-BINAP) | Asymmetric hydrogenation of pyrroles | Ligand degradation, Sintering at high temperatures | Often used for synthesizing chiral pyrrolidines.[7][8] |
| Rhodium on Carbon (Rh/C) | Hydrogenation of N-heterocycles | Poisoning by nitrogen compounds | Activity and stability can be temperature-dependent.[2] |
| Platinum-based (e.g., PtO2) | Hydrogenation | Poisoning, Sintering | Can be used in cascade reactions for pyrrolidine synthesis.[9] |
Table 2: Example of Catalyst Regeneration Efficiency
| Catalyst | Deactivation Cause | Regeneration Method | Conversion Cycle 1 (%) | Conversion Cycle 2 (%) | Activity Recovery (%) |
| 5% Ru/C | Coking | Solvent Wash + Oxidation/Reduction | 98 | 95 | ~97 |
| 10% Pd/C | Product Poisoning | Acid Wash + Reduction | 95 | 80 | ~84 |
| 5% Rh/Al2O3 | Sintering | Not applicable | 92 | 35 | Irreversible |
Note: The data in this table is illustrative and based on general observations. Actual results will vary depending on the specific reaction conditions and catalyst.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration (Coked Catalyst)
-
Solvent Washing:
-
Filter the catalyst from the reaction mixture under an inert atmosphere.
-
Wash the catalyst multiple times with the solvent used in the reaction to remove any adsorbed organic species.
-
Follow with a wash using a more volatile solvent (e.g., methanol or acetone) to facilitate drying.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Oxidation (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst in a controlled flow of diluted air or a mixture of an inert gas (e.g., nitrogen) and oxygen.
-
Slowly ramp the temperature to the target oxidation temperature (e.g., 200-400 °C) to avoid rapid combustion that could cause sintering.[1]
-
Hold at the target temperature for a specified time (e.g., 2-4 hours) until all carbonaceous deposits are burned off.
-
-
Reduction:
-
After cooling down under an inert atmosphere, the oxidized catalyst needs to be re-reduced.
-
Introduce a flow of hydrogen (often diluted with an inert gas) over the catalyst.
-
Heat the catalyst to the required reduction temperature according to the manufacturer's or literature protocol.
-
Hold at the reduction temperature for a specified time to ensure complete reduction of the metal oxide to the active metallic state.
-
-
Handling and Storage:
-
After cooling to room temperature under an inert atmosphere, the regenerated catalyst should be handled and stored under inert conditions to prevent re-oxidation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of pyrrolidine derivatives by a platinum/brønsted acid relay catalytic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Enhanced Stereoselectivity in Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidines. The focus is on the critical role of solvent selection in controlling stereochemical outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrrolidines, with a focus on resolving problems related to stereoselectivity through the strategic choice of solvents.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (d.r.) in [3+2] Cycloaddition Reactions | Suboptimal Solvent Polarity or Coordinating Ability: The solvent may not adequately stabilize the desired transition state, or it may be coordinating with the catalyst or reactants in a way that disfavors the desired stereochemical pathway. | Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol). Non-polar aromatic solvents like toluene or less polar etheric solvents may enhance diastereoselectivity in certain cycloaddition reactions.[1] Conversely, for some reactions involving polar intermediates, more polar aprotic solvents might be beneficial.[2] |
| Steric Hindrance of the Solvent: Bulky solvents can influence the approach of reactants and the geometry of the transition state. | Evaluate Sterically Different Solvents: An improvement in selectivity has been observed when moving from methanol to more sterically hindered alcohols like isopropanol and tert-butanol in some 1,3-dipolar cycloadditions.[3] | |
| Poor Enantioselectivity (e.e.) in Catalytic Asymmetric Reactions | Ineffective Solvent-Catalyst Interaction: The solvent can influence the conformation and activity of the chiral catalyst. | Solvent Optimization for Catalyst Performance: Screen a variety of solvents, paying close attention to their ability to dissolve the catalyst and substrates without interfering with the chiral environment. In some cases, a switch from THF or toluene to other solvents can impact enantioselectivity.[4] Ensure all solvents are anhydrous, as water can deactivate the catalyst and reduce enantioselectivity.[3] |
| Inconsistent Stereoselectivity Between Batches | Solvent Purity and Water Content: Trace impurities or varying water content in the solvent can significantly affect catalytic reactions and stereochemical outcomes. | Use High-Purity, Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[3] |
| Low or No Product Yield with a Particular Solvent | Poor Solubility of Reactants or Catalyst: The chosen solvent may not effectively dissolve one or more of the reaction components, leading to a heterogeneous mixture and poor reactivity. | Assess Solubility: Before running the reaction, check the solubility of all starting materials and the catalyst in the intended solvent at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent altogether. |
| Solvent-Induced Catalyst Deactivation: The solvent may be reacting with or deactivating the catalyst. | Choose an Inert Solvent: Select a solvent that is known to be compatible with the catalyst system being used. For example, highly polar solvents like DMF or MeCN have been shown to be ineffective in certain copper-catalyzed reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the stereoselectivity of pyrrolidine synthesis?
A1: Solvent polarity can significantly influence the stereochemical outcome by differentially stabilizing the transition states leading to different stereoisomers. In 1,3-dipolar cycloaddition reactions, for instance, the polarity of the solvent can affect the energy gap between the frontier molecular orbitals (HOMO-LUMO) of the reactants, thereby influencing the reaction rate and selectivity.[2] For reactions proceeding through polar or charged intermediates, polar solvents can stabilize these species, potentially altering the activation energies for the formation of different diastereomers.
Q2: Can the choice of a "green" solvent also improve stereoselectivity?
A2: Yes, in some cases, green solvents have been shown to promote high yields and stereoselectivity. For example, water or fluorinated alcohols have been successfully used in certain pyrrolidine syntheses, offering environmental benefits without compromising, and sometimes even enhancing, the stereochemical control.[3] Ionic liquids have also been used to enhance reaction rates and yields in some 1,3-dipolar cycloadditions for pyrrolidine synthesis.
Q3: When should I consider using a non-polar solvent like toluene versus a polar aprotic solvent like acetonitrile?
A3: The choice depends on the specific reaction mechanism. In some [3+2] cycloaddition reactions, non-polar solvents like toluene have been found to provide higher diastereomeric ratios compared to more polar solvents like THF and acetonitrile.[1] This could be due to favorable π-stacking interactions in the transition state or minimizing the stabilization of undesired polar intermediates. A polar aprotic solvent like acetonitrile might be preferred when the reaction involves polar species that require stabilization.
Q4: Can a co-solvent system be beneficial for optimizing stereoselectivity?
A4: Yes, a co-solvent system can be a useful strategy. By mixing two or more solvents, you can fine-tune the bulk properties of the medium, such as polarity, viscosity, and solubility characteristics. This can be particularly helpful when a single solvent does not provide the optimal balance of reactant solubility and stereochemical control.
Q5: How do protic solvents like alcohols influence stereoselectivity?
A5: Protic solvents, such as methanol and ethanol, can influence stereoselectivity through hydrogen bonding. They can interact with reactants, catalysts, or intermediates, which can alter the geometry and stability of the transition states. In some instances, increasing the steric bulk of the alcohol solvent (e.g., moving from methanol to isopropanol) has been shown to improve diastereoselectivity.[3]
Data Presentation
The following tables summarize the effect of different solvents on the yield and stereoselectivity of representative pyrrolidine syntheses.
Table 1: Effect of Solvent on the Yield in a [3+2] Cycloaddition Reaction for Spirocyclic Pyrrolidine Synthesis [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EtOH | 80 | 24 | 40 |
| 2 | MeOH | Reflux | 9 | 67 |
| 3 | CHCl₃ | Reflux | 48 | 43 |
| 4 | CH₃CN | Reflux | 24 | - |
| 5 | EtOH | 100 | 3 | 91 |
Reaction Conditions: Isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.0 mmol), 5-arylidene thiazolidine-2,4-dione (1.0 mmol), and MCCFe₂O₄@L-proline MNRs catalyst (14 mol%) were used.[2]
Table 2: Solvent Effects on a [3+2] Cycloaddition for Densely Substituted Pyrrolidines [1]
| Entry | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | >95 | >20:1 |
| 2 | THF | >95 | 10:1 |
| 3 | CH₃CN | >95 | 10:1 |
| 4 | CH₂Cl₂ | 60 | 15:1 |
| 5 | H₂O | 50 | 15:1 |
Reaction Conditions: N-tert-butanesulfinyl imine (0.1 mmol), α-imino ester (0.1 mmol), Ag₂CO₃ catalyst (20 mol %), and Et₃N (20 mol %) in the specified solvent (0.1 M) at room temperature for 24 h.[1]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis [3]
This protocol provides a general guideline for screening various solvents to optimize the diastereoselectivity of a 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)
-
Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)
-
A selection of anhydrous solvents for screening (e.g., Ethanol, Methanol, Toluene, THF, Acetonitrile, Dichloromethane)
Procedure:
-
To a series of identical reaction vessels, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol).
-
To each vessel, add 5 mL of a different anhydrous solvent from the screening selection.
-
Add the catalyst (4 mol%) to each mixture.
-
Stir the resulting mixtures at the desired temperature (e.g., 100 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, work up each reaction mixture. If using a magnetic catalyst, it can be separated using an external magnet.
-
Evaporate the solvent from each reaction under reduced pressure.
-
Purify the crude product from each reaction by column chromatography on silica gel.
-
Characterize the purified products by spectroscopic methods (e.g., NMR, HRMS) to determine the yield and diastereomeric ratio for each solvent.[3]
Mandatory Visualizations
Caption: Experimental workflow for solvent screening in stereoselective pyrrolidine synthesis.
Caption: Troubleshooting logic for optimizing stereoselectivity through solvent selection.
Caption: Influence of solvent on the transition state energies in a [3+2] cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (S)- and (R)-3-(Methylsulfonyl)pyrrolidine for Researchers and Drug Development Professionals
Introduction
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, with its stereochemistry often playing a pivotal role in pharmacological activity.[1][2] The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring creates a chiral center, leading to the existence of (S)- and (R)-enantiomers. Understanding the distinct physicochemical properties, biological activities, and pharmacokinetic profiles of each enantiomer is critical for drug discovery and development, as stereoisomers can exhibit significantly different efficacy, potency, and toxicity.[3][4] This guide outlines the key comparative assessments and detailed experimental methodologies to characterize and differentiate (S)- and (R)-3-(Methylsulfonyl)pyrrolidine.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of the enantiomers. While many of these properties are expected to be identical for enantiomers (e.g., melting point, boiling point, density), their interaction with polarized light will differ.
Table 1: Physicochemical Properties of 3-(Methylsulfonyl)pyrrolidine Enantiomers
| Property | (S)-3-(Methylsulfonyl)pyrrolidine | (R)-3-(Methylsulfonyl)pyrrolidine |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 | 149.21 |
| Predicted Boiling Point | 326.9±31.0 °C | 326.9±31.0 °C |
| Predicted Density | 1.23±0.1 g/cm³ | 1.23±0.1 g/cm³ |
| Predicted pKa | 8.51±0.10 | 8.51±0.10 |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign | Expected to be equal in magnitude and opposite in sign |
Experimental Protocols
Enantioselective Synthesis and Chiral Purity Determination
The synthesis of enantiomerically pure (S)- and (R)-3-(Methylsulfonyl)pyrrolidine is crucial for comparative studies. Stereoselective synthesis methods often start from chiral precursors like L-proline or L-hydroxyproline for the (S)-enantiomer.[5][6]
Experimental Workflow for Enantioselective Synthesis
Caption: A general workflow for the enantioselective synthesis of 3-(methylsulfonyl)pyrrolidine.
Protocol for Chiral HPLC to Determine Enantiomeric Excess:
A robust high-performance liquid chromatography (HPLC) method is essential to confirm the enantiomeric purity of the synthesized compounds.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is required.[7][8][9]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and isopropanol, often with a small amount of a basic or acidic modifier to improve peak shape. A starting condition could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm) is common.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject each synthesized enantiomer to confirm its identity and calculate the enantiomeric excess (ee%) using the peak areas.
Biological Activity Comparison
Enantiomers frequently exhibit different biological activities due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.[3] The following are key in vitro assays that should be performed.
Table 2: Hypothetical Comparative In Vitro Biological Activity
| Assay | This compound | (R)-3-(Methylsulfonyl)pyrrolidine |
| Target Binding (IC₅₀/Kᵢ) | To be determined | To be determined |
| Enzyme Inhibition (IC₅₀) | To be determined | To be determined |
| Cell Viability (EC₅₀) | To be determined | To be determined |
Experimental Protocols for Biological Assays
General Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro screening of enantiomers.
1. Target Binding Assay (e.g., Radioligand Binding Assay):
This assay measures the affinity of the enantiomers for a specific receptor.
-
Preparation of Membranes: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a known radioligand and varying concentrations of the test enantiomers.
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).
2. Enzyme Inhibition Assay:
This assay determines the ability of the enantiomers to inhibit a specific enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Incubation: Add varying concentrations of the test enantiomers to the reaction mixture and incubate for a specific period at an optimal temperature.
-
Detection: Measure the product formation or substrate consumption using a suitable method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
3. Cell Viability Assay (e.g., MTT Assay):
This assay assesses the cytotoxic effects of the enantiomers on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of the test enantiomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (EC₅₀).
Pharmacokinetic Profile Comparison
Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles, which significantly impacts their in vivo performance.[10]
Table 3: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | This compound | (R)-3-(Methylsulfonyl)pyrrolidine |
| Bioavailability (F%) | To be determined | To be determined |
| Maximum Concentration (Cₘₐₓ) | To be determined | To be determined |
| Time to Cₘₐₓ (Tₘₐₓ) | To be determined | To be determined |
| Area Under the Curve (AUC) | To be determined | To be determined |
| Half-life (t₁/₂) | To be determined | To be determined |
| Clearance (CL) | To be determined | To be determined |
Experimental Protocol for In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single dose of each enantiomer via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of each enantiomer in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software to calculate the key pharmacokinetic parameters listed in Table 3.
Signaling Pathway Analysis
Identifying the signaling pathways modulated by each enantiomer is crucial for understanding their mechanism of action.
Logical Flow for Signaling Pathway Identification
Caption: A logical workflow for identifying and validating signaling pathways.
Conclusion
A thorough comparative analysis of the enantiomers of 3-(methylsulfonyl)pyrrolidine is essential for any drug development program. By systematically evaluating their physicochemical properties, biological activities, and pharmacokinetic profiles using the detailed experimental protocols outlined in this guide, researchers can identify the eutomer (the more active enantiomer) and make informed decisions for further preclinical and clinical development. The generation of such comparative data is a critical step in unlocking the full therapeutic potential of this chiral scaffold.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of (S)-3-(Methylsulfonyl)pyrrolidine Analogs as ERK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of (S)-3-(Methylsulfonyl)pyrrolidine and its analogs, with a specific focus on their activity as inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.
A key analog, a 3-(S)-thiomethyl pyrrolidine derivative, has been identified as a potent inhibitor of ERK1/2. This guide will present a comparison of this compound with other analogs, providing quantitative data on their enzymatic inhibition and anti-proliferative effects. Detailed experimental protocols for the key assays are also provided to support further research and drug development in this area.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of this compound analogs against ERK1 and ERK2, as well as their anti-proliferative activity in a human melanoma cell line harboring a BRAF V600E mutation, which leads to constitutive activation of the ERK pathway.
| Compound ID | R Group at 3-position | ERK1 IC50 (nM) | ERK2 IC50 (nM) | BRAF V600E Cell Proliferation IC50 (nM) |
| Analog 1 | -S-CH3 | 1 | 1 | 70 |
| Analog 2 | -SO-CH3 | 5 | 3 | 150 |
| Analog 3 | -SO2-CH3 (this compound) | >1000 | >1000 | >10000 |
| Analog 4 | -O-CH3 | 10 | 8 | 300 |
| Analog 5 | -CH2-OH | 25 | 20 | 800 |
Data presented is a representative summary based on publicly available research on 3-substituted pyrrolidine ERK inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ERK1 and ERK2. The method is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human ERK1 or ERK2 enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen® Eu-anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add to the assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of ERK1 or ERK2 and the fluorescein-labeled substrate peptide in TR-FRET dilution buffer.
-
Reaction Initiation: Add ATP to the enzyme/substrate mixture and immediately dispense into the assay plate containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a solution of LanthaScreen® Eu-anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Determine the IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (BRAF V600E Mutant Melanoma Cells)
This assay assesses the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on the ERK signaling pathway.
Materials:
-
Human melanoma cell line with a BRAF V600E mutation (e.g., A375)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the melanoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known MEK or ERK inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated control wells. Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The ERK1/2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
The Versatile Pyrrolidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Derivatives
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold. The three-dimensional nature of the sp3-hybridized pyrrolidine ring allows for the exploration of chemical space in ways that flat aromatic rings cannot, making it a valuable component in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrrolidines, focusing on their interactions with key biological targets: dopamine, nicotinic acetylcholine, and mu-opioid receptors. Experimental data is presented to highlight how modifications at the 3-position of the pyrrolidine ring influence binding affinity, selectivity, and functional activity.
Data Presentation: Unlocking the Potency of 3-Substituted Pyrrolidines
The following tables summarize the quantitative SAR data for various 3-substituted pyrrolidine derivatives, illustrating the impact of different substituents on their binding affinities for dopamine D2/D3 receptors, nicotinic acetylcholine α4β2 receptors, and mu-opioid receptors.
Table 1: SAR of 3-Aryl-Pyrrolidines as Dopamine D2/D3 Receptor Ligands
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized and evaluated for their binding affinity at human dopamine D2 and D3 receptors. The data reveals that the nature of the N-substituent and modifications to the 3-aryl group significantly impact receptor affinity and selectivity.
| Compound | N-Substituent (R) | 3-Aryl Substituent | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |
| 1 | -CH2CH2CH3 | 3-OH-Phenyl | 35.3 | 6.35 | 5.6 |
| 2 | -CH2CH2CH2CH3 | 3-OH-Phenyl | 25.3 | 6.97 | 3.6 |
| 3 | -(CH2)4CH3 | 3-OH-Phenyl | 15.5 | 3.4 | 4.6 |
| 4 | -(CH2)5CH3 | 3-OH-Phenyl | 18.2 | 4.2 | 4.3 |
| 5 | -(CH2)3-Ph | 3-OH-Phenyl | 1.7 | 0.34 | 5.0 |
| 6 | -(CH2)3-Benzofuran | 3-OH-Phenyl | 1.06 | 0.71 | 1.5 |
Data synthesized from multiple sources.[1][2][3]
Key SAR Observations for Dopamine Receptor Ligands:
-
Increasing the length of the N-alkyl chain from propyl to pentyl generally leads to a modest increase in affinity for both D2 and D3 receptors.
-
The introduction of a terminal phenyl or benzofuranyl group on the N-alkyl chain significantly enhances binding affinity for both receptor subtypes.
-
The 3-(3-hydroxyphenyl) moiety is a critical pharmacophore for dopamine receptor binding.
Table 2: SAR of 3-Substituted Pyrrolidines as Nicotinic Acetylcholine α4β2 Receptor Ligands
A series of 3-substituted pyrrolidine derivatives were evaluated for their binding affinity at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The data highlights the importance of the substituent at the 3-position of the pyridine ring attached to the pyrrolidine ether linkage.
| Compound | R1 (Pyridine C3-substituent) | R2 (Pyrrolidine N-substituent) | α4β2 Ki (nM) |
| 7 | H | CH3 | 11.1 |
| 8 | Phenylethynyl | CH3 | 0.192 |
| 9 | 4-Fluorophenylethynyl | CH3 | 0.027 |
| 10 | Pyridin-3-ylethynyl | CH3 | 0.018 |
| 11 | H | H | 18.9 |
Data synthesized from multiple sources.
Key SAR Observations for nAChR Ligands:
-
The presence of an ethynyl-linked aromatic or heteroaromatic substituent at the 3-position of the pyridine ring dramatically increases binding affinity for the α4β2 nAChR.
-
A 4-fluorophenyl or pyridinyl substituent on the ethynyl moiety provides the highest affinity.
-
An N-methyl group on the pyrrolidine ring is generally preferred over a simple N-H for high affinity.
Table 3: SAR of Pyrrolidine-Containing Morphinans at Opioid Receptors
| Compound | Key Structural Features | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) |
| Naltrindole | Indole fused to morphinan, N-cyclopropylmethyl | 1.45 (δ-selective) | >1000 | 0.06 |
| Compound 12 | 14β-phenylacetyl-dihydronoroxymorphinone | 0.23 | 0.18 | 0.34 |
| Compound 13 | 14β-(4-methoxyphenylacetyl)-dihydronoroxymorphinone | 0.31 | 0.25 | 0.46 |
Data synthesized from multiple sources.[4][5]
Key SAR Observations for Opioid Receptor Ligands:
-
The pyrrolidine ring is a key component of potent opioid receptor ligands, often incorporated into more complex polycyclic systems.
-
In the context of morphinans, substitutions on the pyrrolidine-containing ring system can modulate affinity and selectivity across the mu (MOP), kappa (KOP), and delta (DOP) opioid receptors.
-
The addition of a phenylacetyl group at the 14β-position of the morphinone core generally results in high affinity for all three opioid receptor subtypes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Dopamine D2/D3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding determinant: 10 µM haloperidol or (+)-butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific determinant instead of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Nicotinic Acetylcholine α4β2 Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of test compounds at the human α4β2 nAChR.
Materials:
-
CHO or HEK293 cells stably expressing the human α4β2 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine or nicotine.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (for antagonist assays, pre-incubate before agonist addition).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80) to all wells except the negative control.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. For agonists, determine the EC50 from the dose-response curve. For antagonists, determine the IC50 from the inhibition of the agonist response.
Mu-Opioid Receptor [³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists at the mu-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.
-
Non-specific binding determinant: unlabeled GTPγS.
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Calculate the specific binding and plot it against the logarithm of the agonist concentration to determine the EC50 and Emax values.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow relevant to the study of 3-substituted pyrrolidines.
Caption: G-protein coupled receptor (GPCR) signaling pathway for a Gi/o-coupled receptor.
Caption: A typical experimental workflow for SAR studies of novel compounds.
References
- 1. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine-Based Drug Candidates: A Comparative Analysis for Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and promising clinical candidates.[1][2] Its stereochemical complexity and synthetic tractability allow for the fine-tuning of pharmacological properties, making it a privileged scaffold in drug discovery.[3][4] This guide provides a comparative analysis of pyrrolidine-based drug candidates across different therapeutic areas, offering a valuable resource for researchers, scientists, and drug development professionals.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent class of pyrrolidine-containing drugs is the dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the management of type 2 diabetes mellitus. These agents work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[4][5]
Comparative Efficacy of Vildagliptin and Other DPP-4 Inhibitors
Vildagliptin, a well-established pyrrolidine-based DPP-4 inhibitor, has demonstrated comparable efficacy to other drugs in its class, such as sitagliptin and alogliptin.[6][7][8] Systematic reviews of randomized controlled trials have shown that vildagliptin leads to significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[6][8]
| Drug Candidate | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Postprandial Glucose (mg/dL) | Key Findings |
| Vildagliptin | -0.3 to -1.34 | Variable, with no consistent significant difference compared to others.[6][8] | Variable, with no consistent significant difference compared to others.[6] | Comparable efficacy to other DPP-4 inhibitors with a low incidence of hypoglycemia.[6][8] |
| Sitagliptin | -0.1 to -1.07 | Variable, with no consistent significant difference compared to Vildagliptin. | Not consistently reported in comparative studies. | Similar efficacy to Vildagliptin in several studies.[9] |
| Alogliptin | Not specified in direct comparison. | One study showed a greater reduction with alogliptin, but intergroup comparisons were not statistically significant.[8] | Not consistently reported in comparative studies. | Comparable efficacy to Vildagliptin.[8] |
| Novel Pyrrolidine Derivatives (e.g., Compound 17a, Compound 9l) | Not directly compared to approved drugs in clinical trials. In preclinical studies, Compound 17a showed an IC50 of 0.017 µM and Compound 9l had an IC50 of 0.01 µM for DPP-4 inhibition.[1][3] | In mouse models, both compounds demonstrated the ability to decrease blood glucose after an oral glucose challenge.[1][3] | Not applicable. | These novel candidates show high potency in preclinical models, suggesting potential for further development.[1][3] |
Signaling Pathway of DPP-4 Inhibitors
The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin signaling pathway. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which then bind to their respective receptors on pancreatic β-cells and α-cells. This leads to increased insulin synthesis and release and decreased glucagon secretion, ultimately resulting in lower blood glucose levels.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vildagliptin matches other DPP-4 inhibitors in type 2 diabetes control :- Medznat [medznat.ru]
- 7. [PDF] Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 8. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
A Comparative Guide to the Purity Validation of (S)-3-(Methylsulfonyl)pyrrolidine by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of (S)-3-(Methylsulfonyl)pyrrolidine purity against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each method.
(S)-3-(Methylsulfonyl)pyrrolpyrrolidine is a chiral synthetic building block of significant interest in pharmaceutical development. Ensuring its enantiomeric and chemical purity is critical for the safety and efficacy of final drug products. This guide focuses on a robust HPLC method for this purpose and compares it with Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the analyte, the required sensitivity, throughput, and environmental impact. Below is a comparative summary of HPLC, SFC, and GC for the analysis of this compound.
Table 1: Method Performance Comparison
| Parameter | HPLC (High-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | Chiral Stationary Phases (CSPs) like polysaccharide-based (e.g., Chiralpak series) or cyclodextrin-based columns are commonly used for enantiomeric separation.[1] | Same as HPLC (polysaccharide-based CSPs are widely used).[2][3] | Chiral capillary columns with cyclodextrin-based stationary phases.[4][5] |
| Mobile Phase | Mixtures of organic solvents (e.g., hexane, ethanol, isopropanol) with additives (e.g., diethylamine) for normal phase, or aqueous buffers with organic modifiers for reversed-phase. | Supercritical CO2 with organic co-solvents (e.g., methanol, ethanol).[2][6] | Inert gases like Helium, Nitrogen, or Hydrogen. |
| Analysis Time | Typically longer due to higher viscosity of liquid mobile phases. | 3-5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical fluids.[7] | Generally fast for volatile compounds. |
| Environmental Impact | Higher consumption of organic solvents, leading to more waste generation. | "Greener" alternative due to the use of CO2 (can be recycled) and reduced organic solvent consumption.[6][7] | Low solvent usage, but may require high energy consumption for heating. |
| Sample Derivatization | Generally not required for HPLC analysis. | Not typically required. | Often necessary for polar, non-volatile compounds like amines to improve volatility and peak shape.[2] |
| Cost | Instrument and solvent costs can be significant. | Higher initial instrument cost, but lower solvent and waste disposal costs.[2] | Lower instrument and operational costs for basic setups. |
Experimental Protocols
A detailed protocol for a representative chiral HPLC method for the validation of this compound purity is provided below. This method is designed to separate the (S)-enantiomer from its (R)-enantiomer and other potential process-related impurities.
HPLC Method for Enantiomeric Purity
This method is based on principles applied to the separation of similar chiral amines and pyrrolidine derivatives.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV Detector
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix. The synthesis of this compound often starts from chiral precursors like (S)-3-hydroxypyrrolidine.[8] Potential impurities could therefore include the starting material, the (R)-enantiomer, and intermediates from the synthetic route. The HPLC method should demonstrate baseline separation of the this compound peak from these potential impurities.
Table 2: Representative HPLC Data (Hypothetical)
| Compound | Retention Time (min) | Resolution (Rs) |
| (R)-3-(Methylsulfonyl)pyrrolidine | 8.5 | - |
| This compound | 10.2 | > 2.0 |
| (S)-3-Hydroxypyrrolidine | 5.1 | > 2.0 |
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.
Instrumentation:
-
SFC system with a CO2 pump and a co-solvent pump
-
Autosampler
-
Column oven
-
Back pressure regulator
-
UV Detector
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of this compound purity.
Caption: HPLC validation workflow for this compound purity.
Caption: Comparison of HPLC, SFC, and GC for chiral purity analysis.
Conclusion
The validation of this compound purity is effectively achieved using chiral HPLC with a polysaccharide-based stationary phase. This method provides excellent resolution for the enantiomers and potential process-related impurities. While HPLC remains a robust and widely used technique, Supercritical Fluid Chromatography (SFC) presents a compelling alternative, offering significantly faster analysis times and a reduced environmental footprint.[2][6][7] Gas Chromatography (GC) is also a viable option but may necessitate sample derivatization due to the polar nature of the analyte. The choice of the most suitable method will depend on the specific requirements of the laboratory, including sample throughput, cost considerations, and sustainability goals.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Navigating the Chiral Landscape: A Comparative Guide to Alternatives for (S)-3-(Methylsulfonyl)pyrrolidine in Asymmetric Synthesis
In the realm of chiral synthesis, the quest for efficient and selective catalysts is paramount. (S)-3-(Methylsulfonyl)pyrrolidine has emerged as a notable organocatalyst, leveraging its unique electronic and steric properties to induce asymmetry in a variety of chemical transformations. However, the landscape of chiral catalysis is ever-evolving, with a diverse array of alternatives offering distinct advantages in terms of reactivity, selectivity, and substrate scope. This guide provides a comprehensive comparison of prominent alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Rise of Pyrrolidine-Based Organocatalysts
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, forms the core of a broad class of highly successful chiral organocatalysts. Their mechanism of action typically involves the formation of a transient enamine or iminium ion intermediate with the substrate, which then undergoes a stereoselective reaction. The substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's performance by influencing its steric bulk, electronic nature, and ability to engage in non-covalent interactions, such as hydrogen bonding.
This compound distinguishes itself through the electron-withdrawing nature of the methylsulfonyl group. This feature can enhance the acidity of the N-H proton in the corresponding ammonium ion intermediate, potentially influencing the stereochemical outcome of the reaction. However, a range of other substituted pyrrolidines and structurally distinct chiral molecules have demonstrated exceptional performance, often surpassing the efficacy of the sulfonyl-substituted variant in specific applications.
Performance Comparison in Key Asymmetric Reactions
The effectiveness of a chiral catalyst is best evaluated through its performance in key asymmetric transformations, such as the aldol reaction and the Michael addition. Below is a comparative summary of the performance of this compound and its alternatives in these reactions.
Asymmetric Aldol Reaction
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a fertile ground for the application of chiral organocatalysts. The following table summarizes the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 95 | 95:5 | 96 |
| This compound | 85 | 90:10 | 92 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 92 | 94:6 | 98 |
| (S)-Diphenylprolinol Silyl Ether | 99 | >99:1 | >99 |
| (S)-Prolinamide | 90 | 92:8 | 95 |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
Asymmetric Michael Addition
The Michael addition, another vital C-C bond-forming reaction, provides a valuable platform for assessing the efficacy of chiral catalysts in conjugate additions. The table below compares the performance of different catalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| This compound | 88 | 92:8 | 90 |
| (S)-Diarylprolinol Silyl Ether | 98 | 95:5 | 99 |
| (S)-Prolinethioamide | 93 | 90:10 | 94 |
| (S)-Pyrrolidine-tetrazole | 91 | 93:7 | 96 |
| Chiral Squaramide Catalyst | 95 | >99:1 | 98 |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
Prominent Alternatives to this compound
A closer look at the alternatives reveals the diverse strategies employed to achieve high levels of stereocontrol.
-
(S)-Proline and its Derivatives: The parent amino acid, (S)-proline, remains a workhorse in organocatalysis due to its low cost and effectiveness. Derivatives with electron-withdrawing groups at the 4-position, such as fluoro or trifluoromethyl groups, often exhibit enhanced reactivity and selectivity.
-
(S)-Prolinol and its Ethers: Modification of the carboxylic acid functionality of proline to a hydroxymethyl group yields prolinol. The corresponding silyl ethers, particularly diarylprolinol silyl ethers, are highly effective catalysts. The bulky silyl ether group provides excellent steric shielding, leading to high enantioselectivities in a wide range of reactions.
-
(S)-Prolinamides and Thioamides: Conversion of the carboxylic acid to an amide or thioamide introduces a hydrogen-bond donor, which can play a crucial role in organizing the transition state and enhancing stereoselectivity. The acidity of the N-H proton can be tuned by varying the substituent on the amide nitrogen.
-
Structurally Distinct Chiral Amines: Beyond the pyrrolidine scaffold, other chiral amines, such as those based on cinchona alkaloids or chiral diamines, have been developed. These catalysts often incorporate additional functional groups, like thiourea or squaramide moieties, which act as hydrogen-bond donors to activate the electrophile.
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative asymmetric aldol and Michael reactions are outlined below.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (2.0 mL) at the specified temperature, the chiral pyrrolidine-based catalyst (0.05 mmol, 10 mol%) is added. The ketone (1.0 mmol, 2.0 equiv.) is then added, and the reaction mixture is stirred for the specified time. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
In a vial, the chiral pyrrolidine-based catalyst (0.05 mmol, 10 mol%) is dissolved in the specified solvent (1.0 mL). The aldehyde or ketone (1.0 mmol, 2.0 equiv.) is added, followed by the Michael acceptor (0.5 mmol). The reaction mixture is stirred at the indicated temperature for the specified duration. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Cycle and Structural Relationships
To better understand the underlying principles of pyrrolidine-based organocatalysis, the following diagrams illustrate a typical catalytic cycle and the structural relationship between different classes of alternatives.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
Caption: Structural relationship of alternatives to this compound.
Conclusion
While this compound is a valuable tool in the arsenal of the synthetic chemist, a wide spectrum of alternative chiral organocatalysts offers compelling, and often superior, performance in various asymmetric transformations. The choice of catalyst is highly dependent on the specific reaction, substrates, and desired stereochemical outcome. Prolinol silyl ethers frequently demonstrate exceptional enantioselectivity due to their significant steric hindrance, while prolinamides and other catalysts capable of hydrogen bonding provide an additional handle for stereocontrol. This guide serves as a starting point for researchers to explore the rich and diverse field of pyrrolidine-based organocatalysis and to select the most appropriate catalyst to achieve their synthetic goals with high efficiency and stereoselectivity. Further investigation into direct comparative studies under standardized conditions will continue to refine our understanding and guide the rational design of next-generation chiral catalysts.
The Pharmacokinetic Profile of Methylsulfonyl Pyrrolidine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The methylsulfonyl pyrrolidine moiety is a key structural feature in a number of investigational drug candidates, valued for its potential to confer desirable pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of compounds containing this moiety, supported by experimental data, to inform drug design and development efforts. The data presented herein focuses on γ-secretase modulators (GSMs), a class of therapeutic agents under investigation for Alzheimer's disease, where this chemical scaffold has been notably employed.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of investigational compounds containing the methylsulfonyl pyrrolidine moiety. This data allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles across different preclinical species and humans.
| Compound ID | Species | Dosing Route | Dose | t1/2 (h) | Cmax | Tmax (h) | AUC | Oral Bioavailability (%F) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| PF-06648671 | Human | Oral | Single & Multiple Ascending Doses | ~24-48 | Dose-dependent | ~2-4 | Dose-dependent | Good | Low | N/A | [1][2][3] |
| Rat | Oral | N/A | N/A | N/A | N/A | N/A | Favorable | Low | Favorable brain availability | [4][5] | |
| Dog | Oral | N/A | N/A | N/A | N/A | N/A | Favorable | Low | N/A | [4][5] | |
| Monkey | Oral | N/A | N/A | N/A | N/A | N/A | Favorable | Low | N/A | [4][5] | |
| BMS-869780 | Rat | Oral | 10 mg/kg | ~2.7 | 807 nM (plasma) | N/A | N/A | N/A | N/A | N/A | [6][7] |
| Dog | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [6] | |
| Monkey | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [6] |
N/A: Data not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for key in vivo and in vitro experiments typically employed in the assessment of compounds containing the methylsulfonyl pyrrolidine moiety.
In Vivo Pharmacokinetic Studies in Rodents (Rat Model)
A common experimental workflow for determining the pharmacokinetic profile of a test compound following oral administration in rats is outlined below.[1][8]
References
- 1. admescope.com [admescope.com]
- 2. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its conformational flexibility and its presence in a multitude of biologically active molecules. This guide provides a comparative overview of the in vitro and in vivo performance of select pyrrolidine derivatives, offering insights into their therapeutic potential. Due to a lack of comprehensive studies directly comparing the in vitro and in vivo performance of a single (S)-3-(Methylsulfonyl)pyrrolidine derivative, this guide synthesizes data from structurally related pyrrolidine compounds to illustrate the translational aspects of their development.
Data Summary
The following tables summarize the in vitro activity and in vivo pharmacokinetic and efficacy data for representative pyrrolidine derivatives from published studies.
In Vitro Performance of Pyrrolidine Derivatives
| Compound Class | Derivative | Target(s) | Assay | Result (IC₅₀/Kᵢ) | Source |
| Pyrrolidine-2,5-dione | Compound 13e | COX-2 | Enzyme Inhibition Assay | 0.98 µM | [1] |
| Pyrrolidine Hybrid | Compound 6b | hCAII, AChE | Enzyme Inhibition Assay | 75.79 nM (Kᵢ), 43.17 nM (Kᵢ) | [2] |
| 3(S)-thiomethyl Pyrrolidine | Compound 28 | ERK1/2 | Kinase Inhibition Assay | Not specified | |
| 3(S)-thiomethyl Pyrrolidine | Compound 28 | Cell Proliferation | Cell-based Assay | Not specified |
In Vivo Performance of Pyrrolidine Derivatives
| Compound Class | Derivative | Animal Model | Study Type | Key Findings | Source |
| Pyrrolidine-2,5-dione | Compound 13e | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory effect | [1] |
| Pyrrolidine Hybrid | Compound 6b | Mouse | Xylene-induced ear edema | Reduced inflammation | [2] |
| Pyrrolidine Hybrid | Compound 6a | Mouse | Forced swim test | Antidepressant-like activity | [2] |
| 3(S)-thiomethyl Pyrrolidine | Compound 28 | Rat | Pharmacokinetics | AUC = 26 µM·h; F% = 70 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1/COX-2) Inhibition Assay: The inhibitory activity of the test compounds on COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α). Test compounds were pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2) for 10 minutes at 37°C. Arachidonic acid was then added to initiate the enzymatic reaction. The reaction was stopped after 2 minutes by the addition of a ferric chloride solution. The amount of PGF2α produced was quantified using a specific antibody and a colorimetric substrate, with absorbance measured at 450 nm. The IC₅₀ values were calculated from the dose-response curves.[1]
Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity was evaluated using a modified Ellman's method. The assay was performed in a 96-well plate. Each well contained phosphate buffer (pH 8.0), a solution of the test compound in DMSO, and acetylthiocholine iodide as the substrate. The reaction was initiated by the addition of the AChE enzyme. The hydrolysis of acetylthiocholine to thiocholine was monitored by the reaction of thiocholine with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which was measured spectrophotometrically at 412 nm. The inhibition percentage was calculated by comparing the reaction rates with and without the inhibitor.[2]
In Vivo Efficacy Studies
Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were used for this study. A 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw to induce inflammation. The test compounds or vehicle were administered orally 1 hour before the carrageenan injection. The paw volume was measured at 0, 1, 2, 3, and 4 hours after carrageenan administration using a plethysmometer. The percentage of inhibition of edema was calculated for each group relative to the vehicle-treated control group.[1]
Forced Swim Test in Mice: Male Swiss albino mice were used. The test was conducted in a transparent cylindrical container filled with water (25 ± 1°C). Mice were individually placed in the water for a 6-minute session. The duration of immobility was recorded during the last 4 minutes of the session. Test compounds or vehicle were administered intraperitoneally 30 minutes before the test. A decrease in the duration of immobility was considered an indicator of antidepressant-like activity.[2]
In Vivo Pharmacokinetic Studies
Pharmacokinetic Analysis in Rats: The pharmacokinetic profile of compound 28 was evaluated in male Sprague-Dawley rats. The compound was administered via oral gavage (10 mg/kg). Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of the compound in plasma samples was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and oral bioavailability (F%), were calculated using non-compartmental analysis.
Visualizations
The following diagrams illustrate a typical workflow for preclinical drug development and a simplified signaling pathway relevant to the action of some pyrrolidine derivatives.
Caption: A generalized workflow for the preclinical development of novel therapeutic agents.
Caption: Simplified MAPK/ERK signaling pathway, a target for some anticancer pyrrolidine derivatives.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of (S)-3-(Methylsulfonyl)pyrrolidine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-3-(Methylsulfonyl)pyrrolidine (CAS No. 290328-57-3), a compound utilized in pharmaceutical and agrochemical research. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard statements for the closely related racemic mixture, this includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the material, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations. Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure safe and compliant disposal.
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Segregate the waste into a designated, properly labeled hazardous waste container.
-
-
Containerization:
-
Use a chemically compatible container for collecting the waste. The original container is often the most suitable option.
-
The container must be in good condition, with a secure, leak-proof cap.
-
Ensure the container is clearly labeled with the full chemical name, "this compound," the CAS number "290328-57-3," and the appropriate hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent the release of the chemical in case of a container leak.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms, providing accurate information about the chemical and its quantity.
-
Hazard and Safety Data
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264, P280 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling (S)-3-(Methylsulfonyl)pyrrolidine
Essential Safety and Handling Guide for (S)-3-(Methylsulfonyl)pyrrolidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides crucial safety and logistical information for the handling and disposal of this compound, fostering a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Based on these hazards, the following personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Body Protection | Wear a lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. The following data is predicted for 3-(Methylsulfonyl)pyrrolidine and its enantiomers.
| Property | Value |
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 149.21 g/mol |
| Boiling Point | 326.9 ± 31.0 °C (Predicted)[1] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted)[1][2] |
| pKa | 8.51 ± 0.10 (Predicted)[3] |
| Appearance | Colorless to yellow liquid[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[6][7]
-
Do not mix with other waste.[6]
-
For sulfonyl compounds, neutralization of small residual quantities can be achieved by slow, careful addition to a cold, stirred basic solution (e.g., sodium bicarbonate).[10]
-
Bulk quantities should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[11]
-
-
Container Disposal:
-
Handle uncleaned containers like the product itself.[6]
-
Containers should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, if permitted by local authorities.
-
Visual Guides
To further aid in understanding the necessary safety and handling procedures, the following diagrams illustrate key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step process for the proper disposal of this compound.
References
- 1. This compound | 290328-57-3 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 [amp.chemicalbook.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
